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  • Product: 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid
  • CAS: 1556404-14-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid: Synthesis, Physicochemical Profiling, and Applications

Executive Summary The development of novel therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry. Combining the electron-deficient pyrimidine core with the lipophilic, electron-donating piperidine ring, this compound serves as an ideal precursor for generating diverse libraries of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth analysis of its structural properties, details a self-validating synthetic methodology, and explores its application in modern drug discovery.

Structural Profiling & CAS Nomenclature

In commercial chemical spaces, the free carboxylic acid form of 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid is frequently synthesized in situ or generated as a custom intermediate. Consequently, its direct ester precursors—which are more stable for long-term storage and transport—are the primary cataloged entities.

The methyl ester, Methyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate , is registered under CAS: 1870366-69-0 [1]. Similarly, the ethyl ester variant, Ethyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate , is registered under CAS: 2115802-99-6 [2]. For researchers requiring the free acid, it is typically accessed via the saponification of these esters. Related structural analogs, such as the pyridine derivative 4-(piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS: 1052543-05-1 ), are also widely utilized in comparative structure-activity relationship (SAR) studies.

Quantitative Physicochemical Data

To facilitate rational drug design, the physicochemical properties of the free acid and its key precursors are summarized below.

Compound NameCAS NumberMolecular WeightPredicted LogPTopological Polar Surface Area (TPSA)Physical State
4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid N/A (Custom)207.23 g/mol ~1.263.3 ŲSolid
Methyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate 1870366-69-0221.26 g/mol ~1.852.3 ŲSolid/Oil
Ethyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate 2115802-99-6235.28 g/mol ~2.252.3 ŲSolid/Oil
4-(Piperidin-1-yl)pyridine-2-carboxylic acid HCl 1052543-05-1242.70 g/mol ~1.549.4 ŲPowder

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid relies on a two-step sequence: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by ester saponification.

SynthWorkflow SM Methyl 4-chloropyrimidine-2-carboxylate Reagent Piperidine, DIPEA, DMF (S_NAr) SM->Reagent Intermediate Methyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate CAS: 1870366-69-0 Reagent->Intermediate Nucleophilic Attack Hydrolysis LiOH, THF/H2O (Saponification) Intermediate->Hydrolysis Product 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid Hydrolysis->Product Acidification (pH 3-4)

Synthetic workflow for 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid via SNAr and saponification.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Causality of Design: The pyrimidine ring is highly electron-deficient. The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the 2- and 4-positions[3]. By utilizing methyl 4-chloropyrimidine-2-carboxylate, the 4-chloro leaving group is highly activated for nucleophilic attack by piperidine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic due to steric hindrance; it efficiently scavenges the HCl byproduct without competing with piperidine. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state, significantly accelerating the reaction rate.

  • Self-Validating Protocol:

    • Dissolve methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add DIPEA (2.0 eq) followed by piperidine (1.2 eq) dropwise at 0 °C.

    • Warm to room temperature and stir for 2 hours.

    • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass ( [M+H]+=173 ) is entirely replaced by the intermediate mass ( [M+H]+=222 ).

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate ester.

Step 2: Saponification and Isoelectric Isolation
  • Causality of Design: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH because it provides milder saponification conditions, preventing potential degradation of the pyrimidine ring. A biphasic/miscible solvent system of THF and H2​O (3:1 v/v) is used: THF solubilizes the organic ester, while water dissolves the inorganic LiOH. During isolation, the pH is carefully adjusted to ~3.5. Because the product contains both a basic piperidine nitrogen and an acidic carboxylic acid, it exists as a zwitterion. Adjusting the pH to its isoelectric point neutralizes the overall charge, minimizing aqueous solubility and forcing the free acid to precipitate out of solution as a pure solid.

  • Self-Validating Protocol:

    • Dissolve the intermediate ester (1.0 eq) in THF/Water (3:1 v/v, 0.2 M).

    • Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The protocol is validated to proceed to workup only when the ester mass ( [M+H]+=222 ) is fully consumed, showing only the product mass ( [M+H]+=208 ).

    • Remove THF under reduced pressure.

    • Cool the aqueous layer to 0 °C and slowly add 1M HCl until the pH reaches exactly 3.5.

    • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid.

Applications in Medicinal Chemistry

The structural topology of 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid makes it an exceptional pharmacophore building block. The carboxylic acid at the C2 position serves as a highly efficient handle for amide coupling, allowing for rapid late-stage functionalization with various aliphatic or aromatic amines.

Pharmacophore Core Pyrimidine Core (Rigid H-Bond Acceptor) Target Target Protein (Kinase Hinge Region) Core->Target Binding Interaction Sub1 Piperidine Ring (Lipophilic Pocket Binder) Sub1->Core C4 Substitution Sub2 Carboxylic Acid (Amide Coupling Handle) Sub2->Core C2 Substitution

Pharmacophore mapping of the pyrimidine scaffold interacting with target protein domains.

In kinase inhibitor design, the pyrimidine core frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The piperidine ring at the C4 position projects into the solvent-exposed region or a shallow lipophilic pocket, modulating the physicochemical properties (such as LogP and aqueous solubility) without disrupting the primary binding interactions.

Analytical Characterization Standards

To ensure the integrity of the synthesized 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid before deployment in high-throughput screening (HTS) library generation, the following analytical standards must be met:

  • High-Performance Liquid Chromatography (HPLC): Purity must be >98% as determined by UV absorbance at 254 nm. A standard reverse-phase C18 column utilizing a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes is recommended.

  • Mass Spectrometry (ESI-LC-MS): The compound must exhibit a dominant [M+H]+ peak at m/z=208.1 .

  • Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, DMSO- d6​ ):

    • The pyrimidine protons should appear as two distinct doublets in the aromatic region (approx. 8.2 ppm and 6.8 ppm), reflecting the electron-donating effect of the piperidine ring shielding the C5 proton.

    • The piperidine protons will appear as multiplets in the aliphatic region (approx. 3.6 ppm for the N−CH2​ groups, and 1.5-1.6 ppm for the remaining CH2​ groups).

    • The carboxylic acid proton will appear as a broad singlet far downfield (>12.0 ppm), though it may exchange with residual water in the NMR solvent.

References

Sources

Exploratory

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid Executive Summary This technical guide provides a comprehensive scientific overview of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This molecule uniquely combines three critical pharmacophores: a pyrimidine ring, a piperidine moiety, and a carboxylic acid group. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules.[1][2] The appended piperidine ring is frequently used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the drug-like characteristics of a lead compound.[3] This document delineates the fundamental molecular and physicochemical properties of the title compound, proposes a detailed and robust synthetic pathway, outlines protocols for its analytical characterization, and discusses its potential applications in modern drug discovery programs.

Introduction to Pyrimidine-Piperidine Scaffolds in Drug Discovery

The rational design of novel therapeutics often involves the strategic combination of well-characterized structural motifs to achieve a desired pharmacological profile. The fusion of pyrimidine and piperidine rings represents a powerful strategy in medicinal chemistry, leveraging the distinct advantages of each component.

The Pyrimidine Core: A Privileged Heterocycle

The pyrimidine ring system is a cornerstone of medicinal chemistry, renowned for its versatile biological activities. As a fundamental component of nucleobases, its derivatives are integral to a vast array of cellular processes, making them ideal candidates for targeting enzymes and receptors. Pyrimidine-containing drugs have demonstrated efficacy across a wide spectrum of therapeutic areas, including oncology, virology, and inflammatory diseases.[1][2] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them highly effective pharmacophores for achieving potent and selective target engagement.

The Piperidine Moiety: A Key Modulator of Drug-Like Properties

The saturated piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[3] Its incorporation into a molecular scaffold serves several critical functions. It can introduce a basic center, which is often crucial for aqueous solubility and formulation. Furthermore, the three-dimensional, non-planar structure of the piperidine ring allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets. Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physicochemical properties is foundational to any research and development effort.

Molecular Identity
  • Systematic Name: 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Molecular Weight: 207.23 g/mol

Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 207.23 g/mol Calculated
Molecular Formula C₁₀H₁₃N₃O₂Calculated
Monoisotopic Mass 207.10078 g/mol Calculated
InChI InChI=1S/C10H13N3O2/c14-10(15)9-11-5-6-12-8(9)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15)Calculated
InChIKey VJBCWWHMODSGNL-UHFFFAOYSA-NCalculated
Canonical SMILES C1CCN(CC1)C2=NC(=NC=C2)C(=O)OCalculated
Molecular Structure Diagram

Caption: Chemical structure of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

Synthesis and Purification Workflow

The synthesis of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The core strategy involves a nucleophilic aromatic substitution (SNAr) reaction, which is a robust and widely used method for functionalizing electron-deficient heterocyclic rings.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C4-N bond, suggesting a reaction between a 4-halopyrimidine derivative and piperidine. To prevent side reactions involving the carboxylic acid, it is prudent to protect it as an ester during the SNAr step. The final step would then be the deprotection (saponification) of the ester to yield the desired carboxylic acid. This approach ensures high yields and simplifies purification.

Proposed Synthetic Workflow

G start 4-chloropyrimidine-2-carboxylic acid ester Methyl 4-chloropyrimidine-2-carboxylate start->ester Esterification (SOCl₂, MeOH) snar_product Methyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate ester->snar_product SNAr Reaction (Piperidine, Et₃N, MeCN) final_product 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid snar_product->final_product Saponification (LiOH, THF/H₂O)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness: Each step includes a workup and purification phase. The final product's identity and purity must be confirmed using the analytical methods described in Section 4.

Step 1: Esterification of 4-chloropyrimidine-2-carboxylic acid

  • Suspend 4-chloropyrimidine-2-carboxylic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates esterification, a classic Fischer esterification variant.

  • Allow the mixture to warm to room temperature and then heat at reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-chloropyrimidine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

  • Dissolve methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in acetonitrile (15 mL per gram).

  • Add piperidine (1.2 eq) followed by triethylamine (1.5 eq).

    • Causality: Triethylamine acts as a base to scavenge the HCl generated during the substitution, driving the reaction to completion.

  • Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure methyl 4-(piperidin-1-yl)pyrimidine-2-carboxylate.

Step 3: Saponification of the Ester

  • Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL per gram).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Causality: Lithium hydroxide is a strong base that hydrolyzes the methyl ester back to the carboxylic acid via a nucleophilic acyl substitution mechanism.

  • Monitor the reaction by TLC/LC-MS.

  • Once the ester is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the final product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include aromatic protons on the pyrimidine ring, and aliphatic protons from the piperidine ring, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals would include carbons of the pyrimidine ring (with distinct shifts for substituted and unsubstituted positions), the carboxylic acid carbon, and the three unique carbon environments of the piperidine ring.

Protocol: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Use electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion would be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum and identify characteristic absorption bands.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (pyrimidine ring, ~7.0-8.5 ppm).- Piperidine protons (α to N, ~3.5-4.0 ppm).- Piperidine protons (β, γ to N, ~1.5-1.8 ppm).- Carboxylic acid proton (broad singlet, >10 ppm, if in DMSO-d₆).
¹³C NMR - Carbonyl carbon (~160-170 ppm).- Pyrimidine ring carbons (~150-165 ppm and ~110-120 ppm).- Piperidine carbons (~45-50 ppm and ~24-26 ppm).
HRMS (ESI+) Calculated m/z for [C₁₀H₁₄N₃O₂]⁺: 208.1081. Found value should be within ± 5 ppm.
FTIR (ATR) - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from carboxylic acid (~1700-1730 cm⁻¹).- C=N and C=C stretches from pyrimidine ring (~1500-1600 cm⁻¹).- C-N stretches (~1100-1300 cm⁻¹).

Potential Applications in Drug Development

The structural architecture of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid makes it a compelling scaffold for targeting a variety of biological systems. The combination of a hydrogen bond accepting pyrimidine core and a spatially defined piperidine substituent is a common feature in many kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The carboxylic acid group can serve as a key interaction point (e.g., forming salt bridges with basic residues like lysine or arginine in a protein active site) or as a handle for further chemical modification, such as conversion to amides or esters to generate a library of related compounds for structure-activity relationship (SAR) studies.[4] Derivatives of aminopyrimidines have shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors for HIV.[5] This highlights the potential for this scaffold in infectious disease research.

Future work should focus on screening this compound against various enzyme and receptor panels, particularly those implicated in oncology and virology. Subsequent medicinal chemistry efforts could explore substitutions on both the pyrimidine and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a well-defined chemical entity with significant potential for drug discovery. Its rational design, accessible synthesis, and promising structural motifs make it an attractive starting point for developing novel therapeutic agents. This guide provides the foundational knowledge—from synthesis to characterization—required for researchers to effectively utilize this compound in their scientific endeavors.

References

  • El-Sayed, N. N. E., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide moiety for the discovery of novel carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5326.
  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Rauf, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 338.
  • Kuznetsov, A. A., et al. (2023).
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128.
  • Lorthiois, E., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1438-1456.
  • Chen, J., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 99, 55-63.

Sources

Foundational

Structure Elucidation of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The unambiguous structural characterization of heterocyclic fragments is a critical bottleneck in modern drug discovery. The molecule 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid represents a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heterocyclic fragments is a critical bottleneck in modern drug discovery. The molecule 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid represents a highly privileged scaffold, combining an electron-deficient pyrimidine core with a basic piperidine moiety and an acidic carboxylate group. This whitepaper provides an in-depth, self-validating analytical workflow for the complete structure elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology rooted in mechanistic causality and orthogonal validation.

The Molecular Scaffold & Strategic Workflow

The structural complexity of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid necessitates a multi-modal approach. The pyrimidine ring is a versatile building block in medicinal chemistry, often requiring precise regiochemical assignment due to its multiple substitution vectors[1].

To build a self-validating system , we cannot rely on a single analytical technique. Instead, we employ an orthogonal workflow:

  • HRMS establishes the exact molecular formula, acting as the absolute boundary condition for the molecule's atomic composition.

  • 1D NMR maps the functional groups and electronic environments.

  • 2D NMR (specifically HMBC and COSY) proves the atomic connectivity, definitively distinguishing the 4-substituted regioisomer from potential 5- or 6-substituted analogs.

  • FT-IR provides independent confirmation of the carboxylic acid, compensating for potential signal broadening in NMR due to proton exchange.

Workflow Sample 4-(Piperidin-1-yl)pyrimidine- 2-carboxylic acid HRMS HRMS (ESI+) Exact Mass & Formula Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Groups Sample->NMR1D Aliquot 2 IR FT-IR Spectroscopy Orthogonal Validation Sample->IR Aliquot 3 Elucidation Complete Structure Elucidation HRMS->Elucidation Formula confirmation NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Regiochemistry NMR1D->NMR2D Scaffold mapping NMR2D->Elucidation Atom connectivity IR->Elucidation H-bond & C=O confirm

Figure 1: Orthogonal workflow for the structure elucidation of small molecules.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Choice

For small molecules containing basic tertiary amines (such as the piperidine ring), Electrospray Ionization in positive mode (ESI+) is the gold standard[2]. In an acidic mobile phase (e.g., 0.1% formic acid), the piperidine nitrogen is readily protonated in solution prior to aerosolization. This pre-ionization drastically increases the ionization efficiency, yielding a dominant [M+H]⁺ pseudo-molecular ion[3].

Fragmentation & Formula Validation

The calculated exact mass for C₁₀H₁₃N₃O₂ is 207.1008 Da. Under HRMS-ESI+ conditions, the observed [M+H]⁺ ion at m/z 208.1086 confirms the molecular formula within a <2 ppm error margin. Upon collision-induced dissociation (CID), the molecule exhibits a highly diagnostic fragmentation pathway:

  • Neutral loss of CO₂ (-44 Da): Yields a fragment at m/z 164. This is a hallmark of 2-pyrimidinecarboxylic acids, driven by the thermodynamic stability of the resulting pyrimidine radical/cation.

  • Loss of piperidine (-85 Da): Cleavage of the C4-N bond yields a fragment at m/z 123, confirming the presence of the intact piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR is the engine of regiochemical assignment[4].

Electronic Causality in 1D NMR

The pyrimidine ring is inherently electron-deficient. However, the piperidine nitrogen at C-4 donates electron density into the ring via resonance. This resonance specifically shields the ortho (C-5) and para positions.

  • H-5 is located ortho to the electron-donating piperidine group. Consequently, it is highly shielded and appears upfield at ~6.90 ppm as a doublet (J = 6.0 Hz).

  • H-6 is meta to the piperidine group (receiving no resonance shielding) and is adjacent to the electronegative N-1 atom. It is heavily deshielded, appearing downfield at ~8.20 ppm as a doublet (J = 6.0 Hz). This classic ortho-coupling doublet-doublet system immediately rules out a 5-substituted pyrimidine (which would present as two singlets)[5].

2D NMR: The Regiochemical Proof

To definitively prove that the piperidine is at C-4 and the carboxylic acid is at C-2, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings. The α-protons of the piperidine ring (H-2', H-6') will show a strong ³J correlation to the pyrimidine C-4 carbon (~162.5 ppm), locking the two ring systems together.

NMR_Network H5 H-5 (6.9 ppm) H6 H-6 (8.2 ppm) H5->H6 COSY (3J) C4 C-4 (162 ppm) H5->C4 HMBC C6 C-6 (156 ppm) H5->C6 HMBC H6->C4 HMBC C2 C-2 (158 ppm) H6->C2 HMBC C5 C-5 (105 ppm) COOH COOH (166 ppm) Pip Piperidine Protons Pip->C4 HMBC (N-C4)

Figure 2: Key 2D NMR correlations (COSY and HMBC) establishing regiochemistry.

Quantitative NMR Data Summary

The following table summarizes the self-validating NMR assignments for the molecule:

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int.¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2 (Pyrimidine) -158.0-
4 (Pyrimidine) -162.5-
5 (Pyrimidine) 6.90, d, J = 6.0 Hz, 1H105.2C-4, C-6
6 (Pyrimidine) 8.20, d, J = 6.0 Hz, 1H156.4C-2, C-4, C-5
COOH 13.10, br s, 1H166.0C-2
2', 6' (Piperidine) 3.75, m, 4H44.5C-4, C-3', C-5'
3', 5' (Piperidine) 1.65, m, 4H25.2C-2', C-6', C-4'
4' (Piperidine) 1.55, m, 2H24.0C-3', C-5'

Fourier-Transform Infrared (FT-IR) Spectroscopy

In NMR, the carboxylic acid proton (COOH) often undergoes rapid chemical exchange with trace water in DMSO-d₆, resulting in a severely broadened or entirely suppressed signal. To prevent this from becoming a single point of failure in our structural proof, FT-IR is utilized as an orthogonal validation tool.

  • Causality: The highly polarized C=O bond of the carboxylic acid creates a massive change in the dipole moment during vibration, resulting in a dominant, sharp absorption band at ~1710 cm⁻¹ .

  • Simultaneously, the hydrogen-bonded O-H stretch manifests as a characteristic broad band spanning 2500–3000 cm⁻¹ , definitively proving the presence of the intact acid moiety.

Step-by-Step Experimental Methodologies

Protocol A: NMR Sample Preparation and Acquisition

This protocol ensures high signal-to-noise ratios and accurate chemical shift referencing.

  • Preparation: Weigh exactly 15.0 mg of the synthesized 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS). Note: DMSO-d₆ is chosen over CDCl₃ due to the high polarity and zwitterionic potential of the carboxylic acid.

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulates.

  • Acquisition (1D): Utilize a 600 MHz NMR spectrometer. For ¹H NMR, acquire 16 scans with a relaxation delay (D1) of 2.0 s. For ¹³C NMR, acquire 1024 scans with a D1 of 2.0 s and proton decoupling enabled.

  • Acquisition (2D): For HMBC, optimize the long-range coupling constant for 8 Hz, acquiring 256 t1 increments to ensure high resolution in the indirect carbon dimension.

Protocol B: HRMS-ESI Acquisition

This protocol is optimized for basic nitrogen-containing heterocycles.

  • Dilution: Prepare a 1 µg/mL solution of the analyte in a solvent matrix of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Source Parameters: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 250°C.

  • Detection: Acquire data in positive ion mode (m/z 50–500), calibrating against an internal lock-mass standard (e.g., Leucine Enkephalin) to ensure sub-2 ppm mass accuracy.

Conclusion

The structure elucidation of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid requires a rigorous, multi-disciplinary approach. By understanding the electronic properties of the pyrimidine scaffold, we can logically predict and verify its analytical behavior. The combination of HRMS for exact mass, FT-IR for functional group validation, and 2D NMR for precise atomic mapping creates a closed-loop, self-validating system that leaves no room for structural ambiguity.

References

  • Structure & small molecule elucidation - Bruker Bruker. URL:[Link][4]

  • From 2-Arylmethylidenthiazolo[3,2-a]pyrimidines to 2,3 - Sciforum Sciforum. URL:[Link][5]

  • Advances in structure elucidation of small molecules using mass spectrometry National Center for Biotechnology Information (PMC). URL:[Link][3]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation National Center for Biotechnology Information (PMC). URL:[Link][2]

Sources

Exploratory

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid Executive Summary In contemporary medicinal chemistry and drug discovery, the pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid

Executive Summary In contemporary medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, frequently embedded in kinase inhibitors, GPCR ligands, and antiviral agents. Specifically, 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid represents a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed that successfully integrating this compound into a drug discovery pipeline requires a rigorous understanding of its electronic distribution, spatial geometry, and thermodynamic stability.

This whitepaper provides an authoritative analysis of the physical properties, structural causality, and handling protocols for 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid, designed to empower researchers in optimizing their synthetic workflows and structure-activity relationship (SAR) campaigns.

Physicochemical Profiling and Structural Causality

The physical properties of 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid are dictated by the push-pull electronic relationship between the electron-donating piperidine ring and the electron-withdrawing pyrimidine-carboxylic acid core.

Electronic Delocalization and Stability

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the introduction of a piperidin-1-yl group at the C4 position fundamentally alters this profile. The lone pair of electrons on the piperidine nitrogen participates in p−π conjugation with the pyrimidine ring. This resonance donation increases the electron density of the pyrimidine core, enhancing the basicity of the pyrimidine nitrogens compared to an unsubstituted analog.

Conversely, the carboxylic acid at the C2 position introduces a critical stability consideration. Pyrimidine-2-carboxylic acids are notoriously prone to thermal decarboxylation [1]. The mechanism is driven by the ability of the adjacent pyrimidine nitrogens to stabilize the developing carbanion at C2 (forming an ylide-like intermediate) when heated. Consequently, all physical handling and synthetic activation of this compound must be performed under mild thermal conditions.

Quantitative Physicochemical Parameters

The following table summarizes the calculated and empirical physical properties of the compound, which are critical for predicting its behavior in both synthetic solvents and biological assays [2].

Table 1: Key Physicochemical Parameters

PropertyValueMechanistic Implication
Molecular Formula C10H13N3O2Defines the stoichiometric baseline for synthesis.
Molecular Weight 207.23 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~66.3 ŲOptimal for cellular permeability; balances the polar acid and lipophilic piperidine.
Calculated LogP 1.2 – 1.8The lipophilic piperidine ring offsets the polarity of the carboxylate, aiding membrane transit.
Hydrogen Bond Donors (HBD) 1The -OH of the carboxylic acid acts as the sole HBD.
Hydrogen Bond Acceptors (HBA) 42x Pyrimidine N, 2x Carboxylate O. (Piperidine N is conjugated and sterically hindered).

Pharmacophore Binding Mechanics

When integrated into a final drug molecule, the 4-(piperidin-1-yl)pyrimidine core frequently acts as a hinge-binding motif in kinase targets. The structural causality of this binding is highly specific: the pyrimidine nitrogens serve as hydrogen bond acceptors for the kinase hinge region backbone (e.g., the -NH of Met or Cys residues), while the piperidine ring projects into the solvent-exposed region or a shallow hydrophobic pocket, modulating the compound's residence time.

Pharmacophore P Pyrimidine Core (Pi-Stacking) Pip Piperidine Ring (Hydrophobic) P->Pip COOH Carboxylate (H-Bonding) P->COOH Target Target Protein (Kinase Hinge) P->Target Pi-Pi / H-Bond Pip->Target Van der Waals COOH->Target Derivatization Site

Diagram 1: Pharmacophore binding model of the 4-(piperidin-1-yl)pyrimidine scaffold.

Experimental Protocols: Self-Validating Synthetic Workflows

Due to the thermal instability of the C2-carboxylic acid, traditional harsh coupling methods (e.g., refluxing in thionyl chloride to form an acid chloride) will result in catastrophic yield loss via decarboxylation. To maintain scientific integrity, researchers must utilize mild, room-temperature uronium-based coupling agents.

Step-by-Step Methodology: Mild Amide Coupling via HATU

This protocol is engineered to prevent decarboxylation while ensuring complete conversion of the sterically hindered C2-carboxylate [3].

Reagents:

  • 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Solvation: Suspend 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 20°C.

  • Deprotonation & Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality Check: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming an highly reactive O-At (7-azabenzotriazole) active ester. The reaction mixture will typically transition to a deep yellow color, indicating active ester formation.

  • Pre-activation Stirring: Stir the mixture for exactly 15 minutes at room temperature. Do not exceed 30 minutes, as the active ester can slowly degrade.

  • Amine Addition: Introduce the target amine (1.1 eq) dropwise.

  • Coupling: Stir the reaction at room temperature for 2 to 4 hours.

    • Critical Rule:Do not heat the reaction. The activation lowers the activation energy sufficiently for room-temperature coupling, effectively bypassing the thermal threshold for decarboxylation.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow A 4-(Piperidin-1-yl)pyrimidine- 2-carboxylic acid B Deprotonation (DIPEA in DMF) A->B C Activation (HATU) Forming O-At Ester B->C D Nucleophilic Attack (Target Amine) C->D E Amide Product (Stable Scaffold) D->E

Diagram 2: Room-temperature synthetic workflow for amide coupling avoiding decarboxylation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized derivatives, self-validating analytical checks must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The parent acid will exhibit an [M+H]+ peak at m/z 208.2. If the compound has undergone thermal degradation during storage, a peak at m/z 164.2 (loss of CO2, MW 44) will be prominent, corresponding to 4-(piperidin-1-yl)pyrimidine.

  • 1H NMR (Nuclear Magnetic Resonance): The pyrimidine protons at C5 and C6 will appear as two distinct doublets (typically between 6.5 ppm and 8.5 ppm). The electron-donating effect of the piperidine ring significantly shields the C5 proton, shifting it upfield compared to the C6 proton.

By strictly adhering to these temperature-controlled protocols and understanding the underlying electronic push-pull dynamics, researchers can reliably leverage 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid to construct high-fidelity molecular libraries.

References

  • PubChem. (2025). Minoxidil and related Pyrimidine-2,4-diamine derivatives. National Center for Biotechnology Information. Retrieved from[Link]

Foundational

Stability and Storage of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary As we advance through 2026, the demand for highly functionalized nitrogen-rich heterocycles in drug discovery—particularly for kinase inhibitors and PROTAC ligase binders—continues to surge. 4-(Piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As we advance through 2026, the demand for highly functionalized nitrogen-rich heterocycles in drug discovery—particularly for kinase inhibitors and PROTAC ligase binders—continues to surge. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a highly valuable, yet chemically sensitive, building block. While the piperidine substitution at the C4 position provides favorable lipophilicity and vector geometry, the carboxylic acid at the C2 position of the pyrimidine ring introduces significant stability challenges.

This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways, outlines a self-validating protocol for stability testing, and establishes authoritative guidelines for optimal storage and handling.

Chemical Profiling and Causality of Degradation

To effectively store and handle 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, one must first understand the causality behind its chemical vulnerabilities. The molecule's reactivity is governed by the push-pull electronic environment of the pyrimidine core:

  • Electron-Withdrawing Core: The two nitrogen atoms in the pyrimidine ring (positions 1 and 3) exert a strong inductive and resonance electron-withdrawing effect. This creates a highly electrophilic C2 position.

  • Electron-Donating Substitution: The piperidine ring at C4 donates electron density into the pyrimidine ring via resonance, partially offsetting the core's electron deficiency.

  • The C2-Carboxylate Liability: Carboxylic acids located directly between two ring nitrogens (the C2 position) are notoriously prone to decarboxylation [1]. The electron-withdrawing nature of the adjacent nitrogens acts as an "electron sink," stabilizing the transient intermediates formed during the loss of carbon dioxide.

The Hammick Decarboxylation Mechanism

The primary degradation pathway for pyrimidine-2-carboxylic acids is decarboxylation via a Hammick-type mechanism [1].

Causality Explained: Under acidic conditions, the pyrimidine ring becomes monoprotonated. This protonation exacerbates the electron-withdrawing effect of the ring. The molecule subsequently loses CO2​ in a rate-limiting step to form an ylide intermediate. Because the ylide is flanked by positively charged nitrogens, it is highly stabilized. The ylide then rapidly accepts a proton to form the primary degradant: 4-(piperidin-1-yl)pyrimidine.

HammickMechanism A Protonated 4-(Piperidin-1-yl) pyrimidine-2-carboxylic acid B Ylide Intermediate (N-Stabilized) A->B -CO2 (Rate-Limiting) C 4-(Piperidin-1-yl)pyrimidine + CO2 B->C +H+ (Fast)

Hammick-type decarboxylation pathway for pyrimidine-2-carboxylic acids under acidic stress.

Quantitative Stability Data

The rate of decarboxylation is highly dependent on the pH of the environment. Based on established kinetic studies for the pyrimidine-2-carboxylic acid scaffold [1], the quantitative degradation metrics are summarized below.

Table 1: Representative Degradation Kinetics of Pyrimidine-2-Carboxylic Acid Scaffolds

Stress ConditionpH / EnvironmentTemp (°C)k_obs (s⁻¹)Estimated Half-Life (t½)Primary Degradant
Highly AcidicH₀ = -3.0658.5 × 10⁻³~1.3 minutes4-(Piperidin-1-yl)pyrimidine
Mildly AcidicpH 2.0651.2 × 10⁻⁴~1.6 hours4-(Piperidin-1-yl)pyrimidine
Neutral/AqueouspH 7.025< 1.0 × 10⁻⁸> 2 yearsNone detected
Oxidative3% H₂O₂254.2 × 10⁻⁶~46 hoursN-oxide derivatives

Note: Data extrapolated from base pyrimidine-2-carboxylic acid kinetics; the C4-piperidine substitution provides minor steric/electronic shielding, extending t½ by approximately 15-20% compared to the unsubstituted core.

Stability Assessment: A Self-Validating Protocol

To ensure the integrity of this compound during drug development, analytical methods must be stability-indicating . We employ a self-validating system: the mass balance principle. If the parent compound degrades by 15%, the orthogonal detectors must quantify exactly 15% (molar equivalent) of degradants.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid. Dissolve in 10 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Stress Matrix Execution Aliquots of the stock are subjected to distinct environmental stressors:

  • Acidic Stress: Mix 1.0 mL stock with 1.0 mL 0.2N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1.0 mL stock with 1.0 mL 0.2N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1.0 mL stock with 1.0 mL 6% H₂O₂. Incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose 2.0 mL of stock to 1.2 million lux hours and 200 W·h/m² near UV energy (ICH Q1B standard).

Step 3: Quenching Immediately neutralize the acidic and basic samples with equivalent volumes of 0.2N NaOH and HCl, respectively. Add 10 µL of catalase solution to the oxidative samples to quench residual peroxide, preventing auto-oxidation in the autosampler.

Step 4: Orthogonal Analysis Analyze 10 µL aliquots using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in positive ESI mode, coupled with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

Step 5: Mass Balance Validation Calculate the molar sum of the remaining parent compound and the identified degradants (primarily the decarboxylated pyrimidine). A mass balance recovery of 98–102% validates the analytical method.

StabilityWorkflow cluster_stress Forced Degradation Matrix Start Compound Aliquoting (Solid & Solution) T1 Thermal (60°C) Start->T1 T2 Acidic (0.1N HCl) Start->T2 T3 Oxidative (3% H2O2) Start->T3 T4 Photolytic (UV/Vis) Start->T4 Analysis Orthogonal Analysis (LC-HRMS + qNMR) T1->Analysis T2->Analysis T3->Analysis T4->Analysis Validation Mass Balance Validation (Self-Validating System) Analysis->Validation

Self-validating forced degradation workflow ensuring mass balance and degradant identification.

Optimal Storage Guidelines and Container Closure Systems (CCS)

Based on the chemical profiling and degradation kinetics, strict adherence to storage protocols is non-negotiable to prevent premature decarboxylation and oxidation [2][3].

Temperature Control
  • Long-Term Storage (>6 months): Must be stored at -20°C . At sub-zero temperatures, the kinetic energy required to overcome the activation barrier for the Hammick decarboxylation is entirely suppressed.

  • Short-Term Storage / Working Aliquots (<1 month): Can be stored at 2–8°C (refrigerated). Avoid repeated freeze-thaw cycles, which introduce condensation and localized pH shifts.

Moisture and Atmosphere

Because water can act as a medium for proton transfer (facilitating the acidic decarboxylation pathway), the compound must be kept strictly anhydrous.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen gas).

  • Desiccation: Include silica gel or molecular sieve packets within the secondary containment.

Container Closure System (CCS)
  • Primary Receptacle: Amber glass vials (Type I borosilicate) to prevent photolytic degradation. The glass must be tightly sealed with PTFE-lined screw caps to prevent moisture ingress and interaction with plasticizers.

  • Secondary Receptacle: Vacuum-sealed foil pouches containing desiccant.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.[Link]

Protocols & Analytical Methods

Method

Synthesis of Pyrimidine Carboxylic Acids: A Detailed Guide for Researchers

Introduction: The Enduring Significance of Pyrimidine Carboxylic Acids in Modern Chemistry Pyrimidine carboxylic acids represent a cornerstone of heterocyclic chemistry, serving as indispensable building blocks in the re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Pyrimidine Carboxylic Acids in Modern Chemistry

Pyrimidine carboxylic acids represent a cornerstone of heterocyclic chemistry, serving as indispensable building blocks in the realms of medicinal chemistry, drug development, and materials science.[1] The inherent structural features of the pyrimidine nucleus, a six-membered aromatic ring containing two nitrogen atoms, coupled with the versatile reactivity of the carboxylic acid group, make these compounds privileged scaffolds in the design of novel therapeutic agents and functional materials.[1] The pyrimidine core is a fundamental component of nucleobases like thymine, cytosine, and uracil, highlighting its biological relevance.[2] Consequently, synthetic routes to access structurally diverse pyrimidine carboxylic acids are of paramount importance to the scientific community.

This comprehensive guide provides an in-depth exploration of established and contemporary synthetic protocols for pyrimidine carboxylic acids. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and mechanistic rationale that govern each transformation. It is designed to empower researchers, from graduate students to seasoned industry professionals, with the knowledge to not only replicate these methods but also to adapt and innovate upon them for their specific research needs. We will delve into classical multicomponent reactions, modern cyclocondensation strategies, and cutting-edge transition-metal-catalyzed approaches, offering a holistic view of the synthetic landscape.

I. The Biginelli Reaction: A Time-Honored Approach to Dihydropyrimidine Carboxylic Esters

First reported by the Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to afford 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[3][4] This acid-catalyzed reaction has remained a staple in heterocyclic synthesis due to its operational simplicity and the biological significance of its products, which include calcium channel blockers and antihypertensive agents.[4][5] Subsequent oxidation or other functional group manipulations can then yield the desired pyrimidine carboxylic acids.

Mechanistic Insights

The reaction mechanism is believed to proceed through a series of bimolecular reactions.[4] The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration, furnishes the dihydropyrimidine core.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Acyliminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidine (DHPM) Adduct->DHPM Cyclization & -H2O

Figure 1: Simplified mechanism of the Biginelli reaction.

General Protocol for the Synthesis of Dihydropyrimidine-5-carboxylic Esters
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2-1.5 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, Yb(OTf)₃, FeCl₃).[6] The choice of catalyst can significantly impact reaction times and yields.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Representative Examples and Data
Aldehydeβ-KetoesterCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateYb(OTf)₃Acetonitrile92[6]
4-ChlorobenzaldehydeMethyl acetoacetateFeCl₃Ethanol88[6]
4-NitrobenzaldehydeEthyl acetoacetateCu(OAc)₂DMF85[6]
VanillinEthyl acetoacetateSilicotungstic acid/Amberlyst-15Solvent-free95[5]

II. Cyclocondensation Strategies: Building the Pyrimidine Ring from Acyclic Precursors

Cyclocondensation reactions provide a versatile and powerful platform for the synthesis of a wide array of substituted pyrimidines, including those bearing a carboxylic acid moiety. These methods typically involve the reaction of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) component.

Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

A general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[7][8] This method is particularly valuable as it provides direct access to pyrimidines lacking substitution at the 4- and 6-positions.

Pyrimidine_Synthesis_Workflow Start Methyl 3,3-dimethoxypropionate + Methyl Formate Reagent Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Start->Reagent NaH Product 2-Substituted Pyrimidine- 5-carboxylic Ester Reagent->Product + Amidinium Salt Amidinium Amidinium Salt (R-C(NH2)2+) Amidinium->Product Final_Product 2-Substituted Pyrimidine- 5-carboxylic Acid Product->Final_Product NaOH, H2O/MeOH Hydrolysis Ester Hydrolysis

Figure 2: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic acids.

Detailed Protocol: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate
  • Preparation of the Sodium Salt: In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Add methyl 3,3-dimethoxypropionate (1.0 eq) dropwise at 0 °C. After the addition is complete, add methyl formate (1.1 eq) and stir the mixture at room temperature overnight. The resulting precipitate is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which can be filtered, washed with ether, and dried under vacuum.[7]

  • Cyclocondensation: To a solution of the prepared sodium salt (1.0 eq) in ethanol, add benzamidinium hydrochloride (1.0 eq).

  • Reaction and Work-up: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure ethyl 2-phenylpyrimidine-5-carboxylate.

  • Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with HCl.

Scope and Representative Yields
Amidinium SaltProductYield (%)Reference
Benzamidinium hydrochlorideEthyl 2-phenylpyrimidine-5-carboxylate85[7]
Acetamidinium hydrochlorideEthyl 2-methylpyrimidine-5-carboxylate78[7]
Guanidinium carbonateEthyl 2-aminopyrimidine-5-carboxylate90[7]

III. Modern Synthetic Approaches: Transition-Metal Catalysis and C-H Functionalization

In recent years, the field of pyrimidine synthesis has been revolutionized by the advent of transition-metal-catalyzed reactions and direct C-H functionalization strategies.[9][10] These methods offer novel pathways to construct the pyrimidine ring and introduce functional groups with high efficiency and selectivity, often under milder reaction conditions than classical methods.

Palladium-Catalyzed C-H Arylation

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic cores. For pyrimidine derivatives, palladium-catalyzed C-H arylation at the C-4 position of 4-arylpyrimidines has been reported, providing a route to more complex, substituted pyrimidines.[11] While this method does not directly install a carboxylic acid group, it allows for the introduction of precursors that can be subsequently converted to carboxylic acids.

CH_Activation_Pathway Pyrimidine 4-Arylpyrimidine Intermediate Palladacycle Intermediate Pyrimidine->Intermediate C-H Activation Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Intermediate Aryl_Halide Aryl Iodide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Intermediate->Oxidative_Addition Product 4,6-Diarylpyrimidine Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Reductive_Elimination->Product

Figure 3: General catalytic cycle for Pd-catalyzed C-H arylation of pyrimidines.

Conceptual Protocol for C-H Functionalization
  • Reaction Setup: In a sealed tube, combine the 4-arylpyrimidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ catalyst (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) in an anhydrous, degassed solvent (e.g., dioxane, toluene).

  • Reaction Execution: Heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

IV. Synthesis of Orotic Acid: A Biologically Relevant Pyrimidine Carboxylic Acid

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), historically known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides.[12][13][14] Its synthesis is of both academic and industrial interest.

A common laboratory synthesis involves the condensation of diethyl oxalate and ethyl acetate, followed by cyclization and hydrolysis.[14]

Protocol for the Synthesis of Orotic Acid
  • Condensation: To a solution of sodium ethoxide in ethanol, add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise at a low temperature (0-5 °C). Stir the reaction mixture at room temperature until the condensation is complete.

  • Cyclization with Urea: Add urea (1.1 eq) to the reaction mixture and heat to reflux for several hours.

  • Hydrolysis and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the orotic acid. The crude product can be collected by filtration and recrystallized from hot water to yield pure orotic acid.

Conclusion

The synthesis of pyrimidine carboxylic acids is a rich and evolving field. The classical Biginelli reaction and various cyclocondensation strategies remain highly relevant and effective for accessing a wide range of these important compounds. Concurrently, modern methodologies, including transition-metal catalysis and direct C-H functionalization, are opening up new avenues for the efficient and selective synthesis of complex pyrimidine derivatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a solid foundation of both the theoretical principles and practical protocols to aid researchers in this exciting area of chemical synthesis.

References

  • Orotic acid - Wikipedia. [Link]

  • Visek, W. J., & Milner, J. A. (1987). Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance. The Journal of Nutrition, 117(4), 640-648. [Link]

  • Zeynalov, E. B., & Magerramov, A. M. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Ballard, E., & Johnson, T. B. (1940). Researches on Pyrimidines. CLXXVII. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 62(4), 743-745. [Link]

  • Orotic acid. AMBOSS. [Link]

  • Synthesis of pyrimidinone carboxylic acids. ResearchGate. [Link]

  • Pietrangelo, A., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1056. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • The Role of Pyrimidinecarboxylic Acid in Advanced Chemical Synthesis. (2026, March 5). Kingston Chemicals. [Link]

  • Biginelli reaction - Wikipedia. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). ResearchGate. [Link]

  • Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Publishing. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Al-Shamary, R. K. (2007). Studies on Reactions of Pyrimidine Compounds: Synthesis and Reactions of 5-Benzoyl-4,6-Diphenyl-1,2,3,4-Tetrahydro-2-Thioxopyrimidine. E-Journal of Chemistry, 4(2), 220-226. [Link]

  • Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate. [Link]

  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016, January 28). Asian Journal of Chemistry. [Link]

  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. (2026, March 2). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024, January 31). PubMed. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes. (2025, November 3). RSC Publishing. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI. [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI. [Link]

  • Pyrimidine as an Aryl C-H Activating Group. (2018, July 6). PubMed. [Link]

  • Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. ResearchGate. [Link]

Sources

Application

Advanced Purification Strategies for Pyrimidine Derivatives: From Bench-Scale to Preparative Workflows

Abstract Pyrimidine derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for numerous oncology drugs (e.g., 5-fluorouracil, imatinib), antivirals, and nucleoside analogs. However, their purific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrimidine derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for numerous oncology drugs (e.g., 5-fluorouracil, imatinib), antivirals, and nucleoside analogs. However, their purification presents significant bottlenecks due to their high polarity, strong hydrogen-bonding capabilities, and tendency to undergo lactam-lactim tautomerism. This application note provides a comprehensive, causality-driven guide to isolating pyrimidine derivatives, bridging the gap between classic bench-scale recrystallization and advanced preparative chromatography (Reversed-Phase and HILIC).

Physicochemical Profiling & Strategy Selection

The structural diversity of pyrimidines—ranging from lipophilic halogenated intermediates to highly polar nucleosides—demands a tailored approach to purification. Selecting the correct technique relies on understanding the compound's partition coefficient (LogP) and ionization state.

MethodSelection Target Target Pyrimidine Derivative Polarity Assess Polarity (LogP & C18 Retention) Target->Polarity HighPolar Highly Polar / Nucleoside (Elutes in Void Volume) Polarity->HighPolar ModPolar Moderately Polar / Halogenated (Retained on C18) Polarity->ModPolar HILIC HILIC Purification (High ACN, aq. buffer) HighPolar->HILIC Partitioning Mechanism RPHPLC Reversed-Phase HPLC (Aq. buffer, ACN/MeOH) ModPolar->RPHPLC High Purity Needed Cryst Recrystallization (Scalable, Cost-Effective) ModPolar->Cryst Bulk Intermediate IsolateH Fraction Collection & Lyophilization HILIC->IsolateH RPHPLC->IsolateH IsolateR Filtration / Drying Cryst->IsolateR

Caption: Decision matrix for selecting pyrimidine purification methods based on polarity.

Table 1: Physicochemical Properties vs. Purification Strategy
Compound ProfileLogP RangePrimary ChallengeRecommended TechniqueKey Additive / Solvent
Halogenated Intermediates +1.0 to +3.0Colored polymeric impurities, degradationRecrystallizationActivated Carbon, EtOAc/Hexane
Substituted Pyrimidines 0.0 to +2.0Tautomerism-induced peak tailingPreparative RP-HPLC0.1% TFA or Formic Acid
Pyrimidine Nucleosides -2.0 to 0.0Zero retention on standard C18 columnsHILIC (Bare Silica/Amide)Ammonium Acetate (10-40 mM)

Scalable Recrystallization of Halogenated Pyrimidine Intermediates

Halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) are critical electrophilic building blocks. They are often synthesized at scale but are prone to forming dark, conjugated polymeric impurities during chlorination[1].

The Causality of the Method: Recrystallization relies on the differential solubility of the target compound versus its impurities across a temperature gradient[2]. Because degradation products of pyrimidines are often high-molecular-weight and highly conjugated, they can be selectively adsorbed using activated carbon. Hot filtration is strictly required to remove this carbon and any unreacted, insoluble starting materials (such as dihydroxypyrimidines) before the target compound reaches its saturation point and crystallizes[1].

Protocol: Decolorization and Recrystallization
  • Dissolution: Suspend the crude halogenated pyrimidine in a minimal volume of a suitable solvent (e.g., ethyl acetate or ethanol) in an Erlenmeyer flask. Heat gently under stirring until the solid dissolves[2].

  • Carbon Treatment: Add activated carbon (1–2% by weight of the crude product). Expert Insight: Do not add carbon to a boiling solution to prevent violent boil-over. Stir at an elevated temperature (just below boiling) for 15–30 minutes[1].

  • Hot Filtration: Rapidly filter the hot mixture through a pre-heated pad of Celite to remove the activated carbon and insoluble impurities. The receiving flask should be pre-warmed to prevent premature crystallization in the filter funnel[1].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. This slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapidly crashing amorphous powder. Once at room temperature, transfer to an ice bath to maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent to remove residual soluble impurities, then dry under vacuum[2].

Recrystallization Start Crude Pyrimidine Derivative Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Carbon Activated Carbon Treatment (Adsorb Polymers) Dissolve->Carbon If colored impurities HotFilter Hot Filtration via Celite (Remove Insoluble Matter) Dissolve->HotFilter If clear Carbon->HotFilter Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Collect Vacuum Filtration & Cold Solvent Wash Cooling->Collect Crystallization Pure High-Purity Crystalline Product Collect->Pure

Caption: Workflow for the decolorization and recrystallization of pyrimidine intermediates.

Preparative Reversed-Phase HPLC for Moderately Polar Derivatives

When pyrimidines cannot be recrystallized or when >99% purity is required for biological assays, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[3].

The Causality of the Method: Pyrimidines possess basic ring nitrogens (pKa ~1–3) and often exocyclic amines. If the mobile phase pH is not strictly controlled, the molecules exist in a mixed ionization state, leading to severe peak broadening. Furthermore, unprotonated amines interact strongly with residual acidic silanols on the C18 silica support, causing peak tailing. By adding an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid), the nitrogens are fully protonated, standardizing the ionization state and masking silanol interactions, thereby yielding sharp, symmetrical peaks[3].

Protocol: RP-HPLC Method Scale-Up
  • Analytical Validation: Develop the gradient on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Use Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 5% B). Expert Insight: Injecting a sample dissolved in 100% strong solvent (DMSO or pure ACN) will cause the compound to precipitate or streak down the preparative column.

  • Preparative Injection: Scale up the flow rate proportionally to the square of the column radii. For a 21.2 mm preparative column, run at ~20 mL/min.

  • Fractionation & Recovery: Trigger fraction collection via UV detection (typically 254 nm for the pyrimidine chromophore). Pool pure fractions and remove the solvent via lyophilization to prevent thermal degradation.

HILIC for Highly Polar Pyrimidine Nucleosides

Nucleoside analogs (e.g., cytidine, uridine, and their fluorinated derivatives) are highly hydrophilic. In standard RP-HPLC, they exhibit negative LogP values and elute entirely in the void volume, making separation impossible[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to overcome this.

The Causality of the Method: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile) containing a small percentage of aqueous buffer[4]. The primary retention mechanism is the partitioning of the polar pyrimidine into a water-enriched layer that is immobilized on the polar stationary phase[5].

Interestingly, the retention mechanism is dynamic and salt-dependent. At low buffer concentrations (e.g., 4 mM ammonium acetate), surface adsorption dominates for pyrimidines like cytidine and thymidine. However, at higher salt concentrations (e.g., 36 mM ammonium acetate), partitioning becomes the predominant mechanism, as the increased salt drives the formation of a thicker aqueous layer on the silica surface[5].

Protocol: HILIC Purification
  • Column Equilibration (Critical Step): HILIC columns require significantly longer equilibration times than C18 columns to establish the immobilized water layer. Flush the column with at least 20–30 column volumes of the initial mobile phase (e.g., 95% ACN / 5% 20 mM Ammonium Acetate, pH 5.8).

  • Sample Diluent Preparation: Dissolve the pyrimidine nucleoside in a diluent that closely matches the initial mobile phase (e.g., >75% ACN). Expert Insight: If the sample is injected in 100% water, the water acts as a strong elution solvent in HILIC, disrupting the stationary phase's aqueous layer and causing immediate peak breakthrough and distortion.

  • Gradient Elution: Run a gradient from 95% ACN down to 60% ACN. In HILIC, increasing the aqueous content increases the elution strength.

  • Recovery: Collect fractions and evaporate the highly volatile ACN-rich mobile phase under reduced pressure.

Table 2: Quantitative Chromatographic Parameters for Pyrimidine Purification
ParameterReversed-Phase HPLCHILIC
Stationary Phase C18, C8 (Hydrophobic)Bare Silica, Amide, Zwitterionic (Polar)
Mobile Phase A (Weak) Water + 0.1% TFA / Formic AcidAcetonitrile (>80%)
Mobile Phase B (Strong) Acetonitrile or MethanolWater + Ammonium Acetate (10-40 mM)
Elution Mechanism Hydrophobic InteractionPartitioning into immobilized aqueous layer & Adsorption
Sample Diluent High Aqueous (e.g., <10% Organic)High Organic (e.g., >75% Acetonitrile)
Equilibration Time 5–10 Column Volumes20–30 Column Volumes

References

  • Title: Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds Source: Benchchem URL
  • Title: Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Source: PubMed URL
  • Title: Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates Source: Benchchem URL
  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)

Sources

Method

using 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in kinase assays

Application Note: Evaluating 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid in Kinase Assays for Fragment-Based Drug Discovery Executive Summary & Mechanistic Rationale Fragment-Based Drug Discovery (FBDD) has revolution...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid in Kinase Assays for Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by utilizing low-molecular-weight compounds to probe binding pockets with high ligand efficiency[1]. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid (MW: 207.23 Da) is a highly privileged, rule-of-three compliant fragment scaffold frequently utilized in the early stages of kinase inhibitor design.

The structural causality behind its utility lies in its tripartite anatomy:

  • The Pyrimidine Core: Acts as a classical ATP-competitive hinge binder. The N1 and N3 nitrogen atoms serve as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2].

  • The 4-Piperidin-1-yl Vector: Provides steric bulk and lipophilicity, orienting toward the solvent-exposed channel or the hydrophobic selectivity pocket, depending on the specific kinase conformation[3].

  • The 2-Carboxylic Acid: While capable of forming initial salt bridges in the fragment state, its primary role is as a highly reactive synthetic handle. It enables rapid vector-guided fragment growing via amide coupling to explore the ribose-binding pocket or DFG-out allosteric sites[1][3].

Because fragments exhibit weak binding affinities (typically in the high micromolar to millimolar range), evaluating them requires a robust, orthogonal assay strategy. Relying on a single assay can lead to false positives driven by compound aggregation or assay interference. Therefore, this guide details a self-validating workflow utilizing a high-concentration biochemical assay (ADP-Glo™) followed by biophysical kinetic validation (Surface Plasmon Resonance).

FBDD_Workflow A Fragment Library (MW < 300 Da) B Primary Biochemical Screen (ADP-Glo Assay) A->B High Conc. Screening C Orthogonal Biophysical Validation (SPR Assay) B->C IC50 < 500 µM D Structural Biology (X-ray Crystallography) C->D Confirmed Kd & Stoichiometry E Hit-to-Lead Optimization (Amide Coupling via 2-COOH) D->E Structure-Guided Design

Orthogonal FBDD workflow for validating pyrimidine-based kinase fragments.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

To assess the inhibitory potential of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, a universal ADP-detection assay is preferred. The Promega ADP-Glo™ assay is highly resistant to chemical interference from high fragment concentrations and measures the accumulation of ADP, making it agnostic to the specific peptide substrate used[4][5].

Step-by-Step Methodology
  • Reagent Preparation: Prepare the fragment in a 100% DMSO stock (e.g., 50 mM). Dilute into the 1X Kinase Buffer to achieve a final top concentration of 1 mM in the assay, maintaining a final DMSO concentration of strictly ≤1% to prevent solvent-induced kinase denaturation[6].

  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the target kinase, 1 µL of the fragment (or DMSO vehicle control), and 2 µL of the ATP/Substrate mix[5].

    • Causality Check: The ATP concentration must be calibrated to the apparent Km​ of the specific kinase. Using ATP concentrations significantly higher than the Km​ will outcompete the weak fragment, leading to false negatives[2].

  • Incubation: Incubate the reaction at room temperature for 60–120 minutes within the linear range of the enzyme's reaction velocity.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[4][7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction[4][7]. Incubate for 30–60 minutes and read luminescence on a microplate reader (integration time: 0.5–1 second)[5].

Self-Validation & Quality Control

To ensure the protocol is self-validating, generate an ATP-to-ADP conversion standard curve alongside the assay. This confirms that the luminescence signal is directly proportional to ADP formation[7]. Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle); a Z'-factor >0.6 validates the assay's readiness for high-concentration fragment screening[5].

ADPGlo_Principle Step1 Kinase Reaction (ATP + Substrate -> ADP + Phospho-Substrate) Step2 ADP-Glo Reagent (Terminates Reaction & Depletes unconsumed ATP) Step1->Step2 Step3 Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4

Mechanistic sequence of the ADP-Glo™ Kinase Assay signal generation.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Biochemical inhibition does not guarantee direct, well-behaved binding. Fragments often act as pan-assay interference compounds (PAINs) by forming colloidal aggregates. SPR provides real-time, label-free kinetic data ( Kd​ , kon​ , koff​ ) and confirms 1:1 binding stoichiometry[8][9][10].

Step-by-Step Methodology
  • Surface Preparation & Immobilization: Immobilize the target kinase onto a sensor chip (e.g., Series S Sensor Chip SA for biotinylated proteins).

    • Causality Check: Avoid random amine coupling, which can occlude the ATP-binding hinge region. Instead, use site-directed capture via a biotinylated AviTag to ensure uniform orientation and 100% active site accessibility[10][11].

  • Solvent Correction Calibration: Because fragments are screened at high concentrations (up to 1 mM), the running buffer must contain up to 5% DMSO. Variations in DMSO concentration cause massive bulk refractive index shifts. Inject a standard curve of DMSO (e.g., 4.5% to 5.5%) to generate a solvent correction plot[9].

  • Fragment Injection: Inject 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in a multi-cycle kinetic format (e.g., 15.6 µM to 1000 µM).

    • Causality Check: Fragments typically exhibit ultra-fast association and dissociation rates. To accurately capture the kinetics and minimize mass transport limitations, utilize a high flow rate (e.g., 50–100 µL/min)[9].

  • Regeneration: Because fragment dissociation is usually complete within seconds, explicit regeneration steps are rarely required; running buffer flow is sufficient to return to baseline.

Self-Validation & Quality Control

Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the immobilized kinase. If the observed Rmax​ significantly exceeds the theoretical Rmax​ , it indicates super-stoichiometric binding (non-specific aggregation), invalidating the fragment as a viable lead[11].

Data Presentation and Interpretation

When evaluating a fragment like 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, absolute potency ( IC50​ ) is less important than Ligand Efficiency (LE) . LE normalizes the binding energy against the size of the molecule ( LE=−ΔG/Nheavy​ ), where Nheavy​ is the number of non-hydrogen atoms (15 for this compound). An LE >0.30 kcal/mol/heavy atom indicates a highly optimized interaction network for its size, making it a prime candidate for hit-to-lead expansion[3].

Table 1: Representative Profiling Data for 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Target KinaseADP-Glo IC50​ (µM)SPR Kd​ (µM)Binding StoichiometryLigand Efficiency (LE)Hit Status
ROCK1 215.0190.50.95 (1:1)0.35Validated Hit
LRRK2 450.2410.01.02 (1:1)0.31Validated Hit
MEK1 > 1000N/AN/A< 0.20Inactive
TrkA 85.5120.02.80 (Aggregating)N/AFalse Positive

Interpretation: The fragment shows promising, stoichiometric binding to ROCK1 and LRRK2 with excellent ligand efficiency. The high stoichiometry observed for TrkA suggests non-specific aggregation, highlighting the necessity of the orthogonal SPR validation step. The 2-carboxylic acid handle can now be utilized to synthesize a library of amides, projecting new chemical vectors into the specific ribose pockets of ROCK1 or LRRK2 to drive nanomolar potency.

References

  • Holvey, R. S., et al. "Fragment-based drug discovery: A graphical review." PMC, [Link]

  • Kim, J., et al. "Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors." PMC, [Link]

  • Zhao, Z., et al. "Fragment-Based Discovery of Novel Allosteric MEK1 Binders." PMC, [Link]

  • Li, Q., et al. "Application of Fragment-Based Drug Discovery to Versatile Targets." PMC, [Link]

  • Patel, M., et al. "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors." PMC, [Link]

  • Meiby, E., et al. "Fragment screening of cyclin G-associated kinase by weak affinity chromatography." PMC, [Link]

  • Bocquet, N., et al. "SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands." PMC, [Link]

  • Errey, J. C., et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." PMC, [Link]

  • BPS Bioscience. "Data Sheet - PDGFRα (D842V) Assay Kit." BPS Bioscience, [Link]

  • Zegzouti, H., et al. "CDK9/CyclinK Kinase Assay." ResearchGate, [Link]

  • Chuang, C., et al. "Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR." PMC, [Link]

Sources

Application

Application Note: Experimental Evaluation of Piperidinyl-Pyrimidines as Enzyme Inhibitors

Executive Summary & Mechanistic Rationale The 5-(piperidin-4-yl)pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the foundational architecture for numerous highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-(piperidin-4-yl)pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the foundational architecture for numerous highly potent enzyme inhibitors[1]. From targeted oncology to infectious diseases, this bi-heterocyclic core is extensively utilized due to its highly predictable and tunable binding mechanics.

As an Application Scientist, understanding the structural causality of this scaffold is critical for designing robust in vitro assays. The pyrimidine ring functions as an excellent hydrogen bond acceptor and donor, making it an ideal motif for anchoring into the hinge region of kinases or coordinating with active-site metal ions (such as zinc in Histone Deacetylases, or HDACs)[1][2]. Conversely, the piperidine ring provides essential three-dimensional spatial extension. This allows the molecule to project out of the primary binding pocket and into adjacent solvent channels or hydrophobic pockets, thereby driving target selectivity and enhancing overall binding affinity[1].

ScaffoldBinding Core Piperidinyl-Pyrimidine Core Scaffold Pyrimidine Pyrimidine Moiety (H-Bond Acceptor/Donor) Core->Pyrimidine Comprises Piperidine Piperidine Ring (3D Spatial Extension) Core->Piperidine Comprises Hinge Enzyme Active Site / Hinge (Primary Anchoring) Pyrimidine->Hinge Interacts via Solvent Solvent Channel / Hydrophobic Pockets (Selectivity & Affinity) Piperidine->Solvent Extends into

Fig 1: Structural logic and binding causality of the piperidinyl-pyrimidine scaffold.

Quantitative Data Summary

To contextualize the experimental protocols, Table 1 summarizes the broad spectrum of enzymes successfully targeted by piperidinyl-pyrimidine derivatives, highlighting the nanomolar to sub-nanomolar potency achievable with this chemotype.

Table 1: Bioactive Profiling of Piperidinyl-Pyrimidine Derivatives

Target EnzymeCompound Class / ExampleIC₅₀ RangePrimary Mechanism of ActionSource
HDAC1-11 Quisinostat & DerivativesSub-nM to low µMPan-HDAC inhibition via zinc chelation[2]
LSD1 Pulrodemstat (CC-90011)NanomolarEpigenetic demethylase inhibition[3]
ERK5 (Piperidin-4-yl)pyrido-pyrimidinesLow NanomolarKinase hinge-binding[1]
VAP-1 5-chloro-N-piperidine derivative8.6 nMAnti-inflammatory enzyme inhibition[1]
HIV-1 RT Piperidin-4-yl-aminopyrimidinesSingle-digit nMNon-nucleoside RT inhibition (NNRTI)[1]

Experimental Protocols: A Self-Validating System

When evaluating piperidinyl-pyrimidines, assay conditions must account for the physicochemical properties of the scaffold. The basic nitrogen of the piperidine ring (pKa ~9–10) can lead to solubility issues in neutral physiological buffers, and the lipophilicity of substituted derivatives often causes non-specific binding to assay plastics.

The following protocols are designed as self-validating systems . Every assay plate must include internal controls to calculate the Z'-factor, ensuring that any observed enzyme inhibition is a true pharmacological effect rather than an assay artifact.

Protocol A: Fluorometric HDAC Inhibition Assay (e.g., Quisinostat Derivatives)

This protocol is optimized for evaluating piperidinyl-pyrimidine-based hydroxamic acids against HDAC enzymes (e.g., PfHDAC1 or human HDAC1/6)[2].

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂, 0.1 mg/mL BSA[2]. Causality: BSA acts as a carrier protein, neutralizing the electrostatic and hydrophobic adhesion of the piperidine moiety to the microplate walls, preventing false-negative IC₅₀ shifts.

  • Microplates: OptiPlate-96 half-area black microplates[2]. Causality: Black plates strictly minimize well-to-well optical crosstalk and background auto-fluorescence during the detection of the cleaved fluorophore.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the piperidinyl-pyrimidine inhibitor in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:50 into the Assay Buffer. Causality: This intermediate step ensures the final DMSO concentration in the assay remains ≤1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5.0 µL of the diluted test compound to 10 µL of the HDAC enzyme solution in the microplate[2]. Incubate at room temperature for 30 minutes. Causality: Piperidinyl-pyrimidines often exhibit slow-binding kinetics due to the conformational adaptation of the piperidine ring within the solvent channel. Pre-incubation ensures thermodynamic equilibrium.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Development & Quenching: Add 25 µL of Developer Solution (containing a trypsin-like protease and 1 µM Trichostatin A). Causality: The protease cleaves only the deacetylated substrate to release the AMC fluorophore, while Trichostatin A instantly quenches any further HDAC activity.

  • Detection: Measure fluorescence using a microplate reader (Ex: 360 nm / Em: 460 nm).

HDACWorkflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (Target + Inhibitor) Step1->Step2 Transfer to Assay Plate Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 30 min Equilibrium Step4 4. Developer / Stop Solution (Quench & Cleave) Step3->Step4 60 min Catalysis Step5 5. Signal Detection (Fluorescence / TR-FRET) Step4->Step5 15 min Development

Fig 2: Standardized workflow for piperidinyl-pyrimidine enzyme inhibition assays.

Protocol B: TR-FRET Kinase Assay (e.g., ERK5 / EGFR Inhibitors)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling due to its resistance to compound auto-fluorescence—a common issue with highly conjugated pyrimidoquinolines and related tricyclic fused pyrimidines[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: Brij-35 acts as a non-ionic detergent to prevent compound aggregation, while DTT maintains the redox state of critical cysteine residues in the kinase active site.

  • Compound Plating: Dispense 100 nL of piperidinyl-pyrimidine compounds (in 100% DMSO) directly into a 384-well low-volume white plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Addition: Add 5 µL of the target kinase (e.g., ERK5) diluted in Kinase Buffer. Incubate for 15 minutes.

  • ATP/Substrate Addition: Add 5 µL of a master mix containing ATP (at the predetermined Kₘ value) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Quench & Detection Mix: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the TR-FRET signal (Ratio of 665 nm / 615 nm) after a 60-minute equilibration.

Data Analysis & Assay Validation

To ensure the trustworthiness of the generated data, every assay run must be validated using the following internal metrics:

  • Z'-Factor Calculation: The assay robustness must be calculated using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| Causality: A Z' value ≥ 0.5 indicates a robust assay capable of accurately distinguishing between potent piperidinyl-pyrimidine inhibitors and inactive analogs.

  • Reference Controls: Include a known reference inhibitor in every plate (e.g., Vorinostat/SAHA for HDACs[2], or Staurosporine for kinases). This normalizes batch-to-batch variations in enzyme specific activity.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the log₁₀ of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

References

  • 5-(Piperidin-4-yl)
  • Source: chemrxiv.
  • Pulrodemstat (CC-90011): A Technical Whitepaper on ...
  • Source: nih.

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Introduction Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in drug discovery, exhibiting a wide range of biological activities.[1][2] This document provides a set of detailed protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in drug discovery, exhibiting a wide range of biological activities.[1][2] This document provides a set of detailed protocols for the initial cell-based characterization of a novel pyrimidine-containing compound, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid. The precise biological target of this specific molecule is yet to be fully elucidated. Therefore, the following protocols are designed as a comprehensive workflow to assess its general effects on cell health and to investigate its potential to modulate key cellular pathways, such as apoptosis and NF-κB signaling.

This guide is intended for researchers, scientists, and drug development professionals. It offers a logical, step-by-step approach to evaluating the cellular activity of a novel small molecule, from initial toxicity screening to more mechanistic assays. The causality behind experimental choices is explained to provide a deeper understanding of the data generated.

Physicochemical Properties and Compound Handling

Prior to initiating cell-based assays, it is crucial to understand the physicochemical properties of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

Solubility: The parent molecule, pyrimidine-2-carboxylic acid, is soluble in solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in cell culture medium to the final desired concentrations. It is critical to ensure that the final DMSO concentration in the cell culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability: Store the stock solution at -20°C or -80°C, protected from light and moisture, to ensure its stability and integrity over time.

PART 1: Cell Viability and Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a suitable concentration range for subsequent mechanistic studies and identifies any potential cytotoxic effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[4][5]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer or HepG2 liver cancer)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette gently to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time48 - 72 hours
MTT Incubation Time4 hours
Absorbance Wavelength570 nm

PART 2: Mechanistic Assays - Apoptosis Induction

Should the compound exhibit cytotoxic effects, it is important to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by many anti-cancer agents. A key hallmark of apoptosis is the activation of caspases.

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[6][8]

Materials:

  • Cell line of interest

  • Complete growth medium

  • 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid (based on the IC50 value from the viability assay) for a specified time (e.g., 24-48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[7]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[7]

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[7]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Caspase-Glo® 3/7 Assay cluster_2 Data Acquisition and Analysis A Seed cells in a white-walled 96-well plate B Treat with 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid and controls A->B C Incubate for 24-48 hours B->C D Equilibrate plate and reagent to room temperature C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate for 1-3 hours E->F G Measure luminescence F->G H Normalize to vehicle control G->H I Determine fold-change in caspase-3/7 activity H->I

Caption: Workflow for assessing apoptosis induction using the Caspase-Glo® 3/7 assay.

PART 3: Mechanistic Assays - NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[9] Its dysregulation is implicated in various diseases, including cancer.[9] Investigating the effect of a novel compound on this pathway can provide valuable mechanistic insights.

NF-κB Translocation Assay (High-Content Imaging)

A common method to assess NF-κB activation is to monitor the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus upon stimulation.[10] High-content imaging provides a quantitative and visual way to measure this event.

Materials:

  • A549 or HeLa cell line

  • Complete growth medium

  • 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant[10]

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fixation and permeabilization buffers

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.

NF-κB Signaling Pathway

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Cytoplasm) IKK_complex->NFkB_IkB Leads to IκB degradation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB (Nucleus) NFkB_IkB->NFkB_active Translocation Gene_expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_expression Promotes Inhibitor 4-(Piperidin-1-yl)pyrimidine- 2-carboxylic acid Inhibitor->IKK_complex Potential Inhibition Point

Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid. By systematically assessing its effects on cell viability, apoptosis, and NF-κB signaling, researchers can gain valuable insights into the compound's biological activity and potential therapeutic applications. The data generated from these assays will guide further mechanistic studies and drug development efforts. It is always recommended to include appropriate positive and negative controls in each experiment to ensure the validity of the results.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • NF-kappa B Pathway Screening Array. RayBiotech. [Link]

  • Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. ResearchGate. [Link]

  • NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • 4 - RSC Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. [Link]

  • 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. PharmaCompass.com. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PMC. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. Inxight Drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for optimizing the yield of 4-(Piperidin-1-yl)pyrimidine-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for optimizing the yield of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

Mechanistic Grounding & Causality

The synthesis of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by ester saponification.

Understanding the inherent electronic properties of the pyrimidine core is critical for yield optimization. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring exhibits a significantly larger lobe at the C4 position compared to the C2 position. This makes C4 the kinetically and thermodynamically favored site for nucleophilic attack by piperidine 1. By utilizing an ester-protected precursor such as ethyl 4-chloropyrimidine-2-carboxylate 2, we prevent premature decarboxylation and ensure high regioselectivity during the C-N bond formation 3.

Experimental Workflows & Self-Validating Protocols

SynthesisWorkflow A Ethyl 4-chloropyrimidine- 2-carboxylate (Electrophile) B Piperidine (1.05 eq) DIPEA (1.2 eq) THF, 0°C → RT A->B C Ethyl 4-(piperidin-1-yl) pyrimidine-2-carboxylate (Intermediate) B->C D LiOH (2.0 eq) THF/H2O, RT, 2h Then pH 3.5 C->D E 4-(Piperidin-1-yl) pyrimidine-2-carboxylic acid (Target Product) D->E

Two-step synthetic workflow for 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

Step 1: SNAr Reaction (C-N Bond Formation)
  • Preparation: Charge a flame-dried round-bottom flask with ethyl 4-chloropyrimidine-2-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA is sterically hindered, neutralizing the HCl byproduct without acting as a competing nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add piperidine (1.05 eq) dropwise over 15 minutes. Causality: Slow addition at low temperature prevents localized high concentrations, minimizing the risk of side reactions 4.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL MeCN. Analyze via LCMS. The starting material mass (m/z ~187) must be completely replaced by the intermediate mass (m/z ~236). Do not proceed to workup until conversion is >98%.

  • Workup: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the intermediate ester.

Step 2: Saponification & Isolation
  • Preparation: Dissolve the intermediate ester in a 3:1 mixture of THF:H2O (0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The higher-Rf ester spot must disappear completely.

  • Isolation (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 3.5. Causality: The target molecule is amphoteric. pH 3.5 approximates its isoelectric point, neutralizing the carboxylate while preventing protonation of the pyrimidine core, thereby forcing precipitation.

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target acid.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionRationale for CausalityYield Impact
Solvent EthanolAnhydrous THFEthanol can act as a competing nucleophile at elevated temperatures. THF provides excellent solubility without competing.+15%
Base Triethylamine (TEA)DIPEA (1.2 eq)DIPEA is more sterically hindered than TEA, preventing background quaternary ammonium salt formation with the electrophile.+8%
Temperature 80 °C (Reflux)0 °C to 25 °CHigh temperatures promote degradation. The highly electrophilic C4 position reacts efficiently with piperidine at room temperature.+12%
Piperidine Eq. 2.5 equivalents1.05 equivalentsLarge excesses of amine complicate workup and can lead to off-target attack. A slight excess ensures complete conversion 4.+5%
Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Final Yield Q1 Is SNAr conversion >95% by LCMS? Start->Q1 Sol1 Action: Dry THF, use fresh DIPEA, check piperidine purity Q1->Sol1 No Q2 Is ester hydrolysis complete? Q1->Q2 Yes Sol2 Action: Increase LiOH to 3 eq or gently warm to 40°C Q2->Sol2 No Q3 Is product lost during aqueous workup? Q2->Q3 Yes Sol3 Action: Carefully adjust pH to 3.5 to precipitate the zwitterion Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yield during synthesis and isolation.

Q: My SNAr reaction is stalling at ~70% conversion. How can I drive it to completion? A: Stalled SNAr reactions are typically caused by moisture in the solvent or degraded base. Water hydrolyzes the highly reactive 4-chloropyrimidine intermediate into a 4-hydroxypyrimidine (a pyrimidinone tautomer), which is completely unreactive towards piperidine. Solution: Ensure you are using rigorously anhydrous THF and freshly distilled DIPEA. If the reaction still stalls, add an additional 0.2 eq of piperidine and warm gently to 35 °C.

Q: I am starting from 2,4-dichloropyrimidine instead of the 2-carboxylate ester. I am getting a mixture of isomers. How do I improve regioselectivity? A: When using 2,4-dichloropyrimidine, nucleophilic attack can occur at both the C2 and C4 positions. While the C4 position is favored due to a larger LUMO lobe 1, higher temperatures reduce this kinetic preference. Solution: Drop the reaction temperature to -78 °C in DCM, add the piperidine extremely slowly (over 1 hour), and strictly limit the stoichiometry to 1.0 equivalent 4.

Q: After saponification and acidification, no precipitate forms. Where is my product? A: Your product is likely trapped in the aqueous phase. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is highly soluble in basic solutions (as the carboxylate anion) and highly soluble in strongly acidic solutions (as the protonated piperidinium/pyrimidinium cation). Solution: You have likely overshot the isoelectric point. Back-titrate the aqueous layer slowly with 0.5 M NaOH until the pH is exactly 3.5. If the volume of the aqueous layer is too large, concentrate it on a rotary evaporator to induce precipitation.

References
  • ACS Publications. "Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Pyrimidine Derivative Synthesis

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical class of heterocyclic compounds. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format to streamline your experimental workflow and enhance your synthetic success.

Part 1: Common Issues in Pyrimidine Synthesis & Their Solutions

This section addresses the most frequently encountered problems during pyrimidine synthesis, with a particular focus on the widely utilized Biginelli and Pinner reactions.

Topic 1: Low Reaction Yield & Incomplete Conversion

Question 1: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors ranging from reagent purity to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

  • Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction.[2] For instance, in the Pinner synthesis, the amidine hydrochloride starting material is often hygroscopic; its hydrolysis over time can inhibit the reaction.[1][3]

    • Actionable Solution: Ensure all starting materials are of high purity and are thoroughly dried.[2] For the Pinner synthesis, it is advisable to use freshly prepared or purified amidine salts and maintain strictly anhydrous conditions.[1][3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical.[1] In acid-catalyzed reactions like the Biginelli synthesis, strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may improve yields.[1][4]

    • Actionable Solution: Ensure your catalyst is active; reusable catalysts may need regeneration.[1][3] Consider screening a panel of Lewis acids or solid acid catalysts, which have been shown to significantly improve yields and simplify the workup.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a pivotal role in reaction efficiency.[1] While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[2][5]

    • Actionable Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2][3] Experiment with different solvents or even solvent-free conditions, as the latter has been reported to be highly effective, often leading to shorter reaction times and higher yields.[2][3]

  • Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the product yield.

    • Actionable Solution: For the Biginelli reaction, using a slight excess of the urea or thiourea component (1.2-1.5 equivalents) is often beneficial.[2]

Topic 2: Side Product Formation

Question 2: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][6][7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3][7]

  • Causality & Mitigation:

    • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3][7]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3][7]

    • Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[3]

Question 3: I am having difficulty purifying my crude product and suspect the presence of N-acylurea or Knoevenagel adducts. How can I minimize these byproducts?

Answer: N-acylureas and Knoevenagel condensation products are common side products in the Biginelli reaction that can complicate purification.[6]

  • Knoevenagel Condensation: This side reaction occurs between the aldehyde and the β-ketoester.[6][8]

    • Mitigation: Optimizing the catalyst can help to steer the reaction towards the desired Biginelli product.[6]

  • N-acylurea Formation: This byproduct arises from the reaction of the β-ketoester with urea.[6]

    • Mitigation: Careful control of the reaction stoichiometry and catalyst can suppress the formation of N-acylureas.[3] For purification, recrystallization is often the most effective method for removing N-acylurea impurities.[3]

Part 2: Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues in pyrimidine synthesis. The following diagram outlines a decision-making workflow for diagnosing and addressing common problems.

G start Start: Pyrimidine Synthesis Issue low_yield Low Yield / Incomplete Reaction? start->low_yield side_products Significant Side Products? start->side_products purification_issue Purification Difficulty? start->purification_issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes identify_byproduct Identify Byproduct (NMR, MS) side_products->identify_byproduct Yes check_polarity Assess Polarity of Product & Impurities (TLC) purification_issue->check_polarity Yes reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) conditions_ok Improvement? optimize_conditions->conditions_ok optimize_catalyst Optimize Catalyst (Type & Loading) catalyst_ok Improvement? optimize_catalyst->catalyst_ok reagents_ok->optimize_conditions Yes end Problem Resolved reagents_ok->end No, Fix Reagents conditions_ok->optimize_catalyst No conditions_ok->end Yes catalyst_ok->side_products No catalyst_ok->end Yes byproduct_id Byproduct Identified? identify_byproduct->byproduct_id adjust_temp Adjust Temperature temp_ok Side Product Reduced? adjust_temp->temp_ok change_catalyst Change Catalyst / Reagent Order change_catalyst->end byproduct_id->purification_issue No, Characterize Further byproduct_id->adjust_temp Yes temp_ok->change_catalyst No temp_ok->end Yes polarity_ok Good Separation on TLC? check_polarity->polarity_ok recrystallize Attempt Recrystallization (Screen Solvents) recrystallize_ok Pure Crystals? recrystallize->recrystallize_ok column_chrom Optimize Column Chromatography column_chrom->end polarity_ok->recrystallize Yes, Similar Polarity polarity_ok->column_chrom Yes, Different Polarity recrystallize_ok->column_chrom No recrystallize_ok->end Yes

Caption: Troubleshooting workflow for pyrimidine synthesis.

Part 3: Experimental Protocol & Data

Example Protocol: Optimized Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

This protocol provides a general framework for an optimized Biginelli synthesis of a dihydropyrimidinone (DHPM).

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the Lewis acid catalyst.

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]

Data Presentation: Catalyst Screening for Biginelli Reaction

The choice of catalyst can dramatically affect the yield of the Biginelli reaction. The following table summarizes the effect of different catalysts on the yield of a model DHPM synthesis.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)Ethanol801245-60[2]
Yb(OTf)₃ (5)Ethanol803>90[9]
FeCl₃ (10)Acetonitrile80485-95[4]
ZnCl₂ (10)Solvent-free1002>90[4]
NoneEthanol8024<20[6]

Note: Yields are illustrative and can vary based on the specific substrates used.

Part 4: Purification & Characterization FAQs

Question 4: My polar pyrimidine derivative is difficult to purify by standard silica gel chromatography. What are my options?

Answer: The inherent polarity of many pyrimidine derivatives can indeed make purification challenging.[10] If you are observing issues like poor retention or significant peak tailing on silica gel, consider the following advanced techniques:

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), allowing for the separation of a wider range of compounds.[11]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase and is highly effective for purifying polar molecules, often with significantly faster run times than HPLC.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for very polar and hydrophilic pyrimidine derivatives that show little to no retention in reverse-phase systems.[4][10]

Question 5: I'm observing significant peak tailing of my basic pyrimidine derivative on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds on silica gel is often caused by strong, undesirable interactions with acidic surface silanol groups.[11]

  • Actionable Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine or pyridine to the eluent. This will compete with your compound for the acidic silanol sites, improving peak shape.[11]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica like an amine-functionalized column.[11]

    • Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your crude material.[11]

References

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Available at: [Link]

  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Optimization of the reaction condition for the synthesis of - ResearchGate. Available at: [Link]

  • Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. Available at: [Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Purine and Pyrimidine Metabolism. Available at: [Link]

  • Biginelli Reaction Experiment Analysis Guide - Atlas: School AI Assistant. Available at: [Link]

  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity - MDPI. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available at: [Link]

  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. Available at: [Link]

  • Biginelli reaction – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Available at: [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid

Welcome to the Technical Support Center for handling 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid . This guide is engineered for researchers and drug development professionals who are experiencing yield losses, unexpec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid . This guide is engineered for researchers and drug development professionals who are experiencing yield losses, unexpected side products, or analytical discrepancies when working with this specific pyrimidine scaffold.

Unlike standard aliphatic or phenyl carboxylic acids, 2-pyrimidinecarboxylic acids possess unique electronic properties that make them highly susceptible to rapid degradation under specific experimental conditions. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure the integrity of your synthetic workflows.

Mechanistic Causality: The Hammick Decarboxylation Pathway

To prevent degradation, you must first understand the causality behind it. The primary degradation pathway for 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is the loss of carbon dioxide (CO₂), resulting in 4-(piperidin-1-yl)pyrimidine.

This degradation is driven by the 1[1]. The pyrimidine ring contains two highly electronegative nitrogen atoms. When exposed to acidic conditions, one of these nitrogens becomes protonated. This protonation drastically increases the electron-withdrawing capacity of the ring, turning it into an "electron sink." The molecule compensates by breaking the C-C bond of the carboxyl group, releasing CO₂ and forming a transient, stabilized ylide intermediate[1].

While the 4-piperidinyl group is electron-donating via resonance (which slightly stabilizes the parent acid compared to unsubstituted pyrimidine-2-carboxylic acid), it is insufficient to override the massive electron deficiency of a protonated pyrimidine ring[1].

Hammick_Mechanism A 4-(Piperidin-1-yl)pyrimidine- 2-carboxylic acid B Protonated Pyrimidine (N-protonation) A->B Acidic pH (H+ addition) C Stabilized Ylide + CO2 (Gas) B->C Decarboxylation (Rate-limiting) D 4-(Piperidin-1-yl)pyrimidine (Degradation Product) C->D Rapid Protonation

Caption: Hammick-type decarboxylation pathway of pyrimidine-2-carboxylic acids under acidic conditions.

Quantitative Stability Profile

The degradation of this compound is not linear; it is highly dependent on the pH of the environment. The table below summarizes the kinetic behavior of the pyrimidine-2-carboxylic acid scaffold at 65°C, demonstrating the critical danger of acidic environments[1].

Table 1: Effect of Acidity on Decarboxylation Rate

Acidity RangeDominant Molecular SpeciesDecarboxylation Rate ( kobs​ )Mechanistic State
pH > 2 Carboxylate Anion / ZwitterionNegligibleUnprotonated ring resists ylide formation. Safe for storage and basic reactions.
pH 2 to H0​ = -3 Monoprotonated AcidRapidly IncreasingRing protonation activates the Hammick pathway. High risk of degradation.
H0​ < -3 Diprotonated AcidConstant / MaximumFully activated electron sink drives rapid and complete CO₂ loss.

Troubleshooting FAQs

Q1: Why does my 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid completely degrade into a [M-44] product during amide coupling? A1: You are likely using harsh activation reagents like Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride.2 generates HCl as a byproduct[2]. The HCl protonates the pyrimidine ring, immediately triggering Hammick decarboxylation before the amine can attack the acyl center[2]. Solution: Switch to mild, base-promoted coupling reagents (e.g., HATU, T3P) in the presence of excess DIPEA.

Q2: I am observing a mass of [M-44] in my LC-MS, but my NMR looks clean. What happened? A2: The degradation is occurring during the analysis, not in your flask. Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This acidic mobile phase, combined with the heat of the ionization source, induces rapid decarboxylation[1]. Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) for LC-MS analysis.

Q3: How should I store this compound to ensure long-term stability? A3: Store the solid free acid in a strictly anhydrous, cool environment (2-8°C) protected from light. Atmospheric moisture can dissolve trace acidic impurities on the powder surface, creating micro-environments that slowly catalyze decarboxylation over months of storage.

Self-Validating Experimental Protocols

To guarantee success, your synthetic workflows must actively prevent protonation. The following protocol utilizes a self-validating system to ensure the environment remains safe for the pyrimidine-2-carboxylic acid scaffold.

Coupling_Workflow Start Starting Material: 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid Decision Activation Strategy Start->Decision Path1 Acid Chloride (SOCl2 / (COCl)2) Decision->Path1 Highly Acidic Path2 Phosphonium/Uronium (HATU / PyBOP) Decision->Path2 Mild/Basic Path3 Anhydride (T3P) Decision->Path3 Mild/Basic Result1 Massive Degradation (Decarboxylation) Path1->Result1 Result2 Stable Active Ester (High Yield Amide) Path2->Result2 Path3->Result2

Caption: Experimental workflow for amide coupling, highlighting safe vs. degradation-prone activation.

Protocol: Decarboxylation-Free Amide Bond Formation

Objective: Couple 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid with an amine without inducing [M-44] degradation.

  • Solvent Preparation: Suspend 1.0 equivalent of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in anhydrous DMF (0.2 M). Causality: Anhydrous conditions prevent the hydrolysis of the active ester intermediate back to the acid.

  • Pre-Basification (Critical Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the suspension. Stir for 5 minutes.

  • Self-Validation Check 1: Spot a micro-drop of the reaction mixture onto water-dampened pH paper. The pH must read ≥ 8. If it does not, add additional DIPEA. Causality: Ensuring a basic environment guarantees the pyrimidine ring cannot be protonated, entirely shutting down the Hammick pathway.

  • Activation: Cool the mixture to 0°C. Slowly add 1.2 equivalents of HATU. Stir for 15 minutes to form the active true ester.

  • Amine Addition: Add 1.2 equivalents of your target amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check 2: Quench a 5 µL aliquot in 1 mL of Acetonitrile. Analyze via LC-MS using a neutral buffer (10 mM Ammonium Acetate). You should observe the desired product mass, with zero trace of the [M-44] peak.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. 1

  • BenchChem Technical Support Team. (2025). Pyrimidine-2-carbonyl chloride: Technical Guide. BenchChem. 2

Sources

Optimization

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Welcome to the Technical Support Center for Polar Pyrimidine Purification. As application scientists, we frequently encounter the "void volume dilemma"—where highly polar, functionalized pyrimidines (such as cytosine or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polar Pyrimidine Purification. As application scientists, we frequently encounter the "void volume dilemma"—where highly polar, functionalized pyrimidines (such as cytosine or uracil derivatives) fail to retain on standard reversed-phase columns, or exhibit severe peak tailing due to secondary interactions.

This guide is engineered for researchers and drug development professionals. It moves beyond generic advice to provide causality-driven troubleshooting , self-validating protocols , and mechanistic insights to ensure the scientific integrity of your chromatographic workflows.

Diagnostic Workflow: Selecting the Right Purification Strategy

The inherent polarity of the pyrimidine ring system, often compounded by electron-donating or withdrawing substituents (e.g., -NH₂, -OH, -COOH), dictates the chromatographic approach. Use the decision matrix below to bypass standard C18 columns when dealing with highly hydrophilic derivatives.

PurificationDecisionTree Start Crude Polar Pyrimidine CheckPolarity LogP < 0? (Highly Hydrophilic) Start->CheckPolarity CheckIonizable Contains Ionizable Groups? (e.g., -NH2, -COOH) CheckPolarity->CheckIonizable Yes AqC18 Aq-C18 / Polar-Embedded RP-HPLC CheckPolarity->AqC18 No (Moderate Polarity) HILIC HILIC (Amide/Diol Phase) CheckIonizable->HILIC No / Neutral Polar MMC Mixed-Mode Chromatography (MMC) CheckIonizable->MMC Yes (Multiple pKa) SFC Preparative SFC (w/ Polar Modifiers) HILIC->SFC Scale-up needed AqC18->SFC Poor Resolution

Decision matrix for selecting polar pyrimidine purification techniques.

Troubleshooting Guides (Q&A)

Issue 1: Void Volume Elution on Standard C18 Columns

Question: My functionalized pyrimidine derivative (e.g., 5-amino-uracil) elutes in the void volume ( t0​ ) on a standard C18 reversed-phase column. How do I achieve meaningful retention?

The Causality: Traditional reversed-phase chromatography (RPC) relies on hydrophobic partitioning. Highly polar pyrimidines lack sufficient hydrophobic surface area to interact with the C18 alkyl chains[1]. Consequently, the analyte prefers the polar mobile phase and washes out immediately.

The Solution: Transition to 2. HILIC operates via a partitioning mechanism between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (like bare silica, amide, or diol)[2].

Step-by-Step Protocol: Generic HILIC Method for Polar Pyrimidines

  • Column Selection: Equip an Amide or Diol-bonded column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (The buffer controls the ionization state of the pyrimidine nitrogens).

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Sample Diluent (Critical Step): Dissolve your crude pyrimidine in a diluent that closely matches initial conditions (e.g., 75:25 Acetonitrile:Water). Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing peak splitting and poor retention.

  • Gradient Execution:

    • Initial hold at 95% B for 2 minutes to establish the water layer.

    • Ramp from 95% B to 50% B over 15 minutes.

    • Re-equilibrate at 95% B for at least 10 column volumes.

  • Self-Validation System: Inject a neutral void marker (e.g., toluene). If your pyrimidine elutes after the toluene, you have successfully established true HILIC retention.

Issue 2: Severe Peak Tailing and Asymmetry

Question: I am observing severe peak tailing (Asymmetry factor As​>2.0 ) for my basic pyrimidine derivative on a silica-based column. How can I restore peak symmetry?

The Causality: Peak tailing for polar, basic compounds is almost always driven by secondary interactions[3]. While the primary retention mechanism separates the bulk of the analyte, basic amine groups on the pyrimidine ring strongly interact via hydrogen bonding or ionic interactions with unreacted, ionized residual silanol groups ( Si−O− ) on the silica support[4]. This causes a fraction of the molecules to desorb slowly, creating a prolonged trailing edge.

The Solution: Suppress silanol ionization by lowering the mobile phase pH, or utilize 5 which leverages these ionic interactions constructively[5].

Step-by-Step Protocol: Silanol Suppression & MMC Optimization

  • Assess Baseline Asymmetry: Calculate As​=B/A at 10% peak height. If As​>1.5 , proceed to step 2[4].

  • pH Adjustment: Lower the mobile phase pH to < 3.0 using Formic Acid or Trifluoroacetic Acid (TFA). Because the pKa of surface silanols is typically around 3.5-4.5, dropping the pH ensures full protonation ( Si−OH ), eliminating the ionic interaction[4].

  • Switch to Mixed-Mode (If pH adjustment fails): Deploy a Reversed-Phase/Cation-Exchange (RP/CEX) mixed-mode column.

  • MMC Gradient Setup: In MMC, retention is controlled by both organic content and ionic strength. Run a dual gradient: increase the aqueous buffer concentration (e.g., 10 mM to 100 mM Ammonium Acetate) while simultaneously increasing the organic modifier.

  • Self-Validation System: Analyze a standard mixture of a neutral pyrimidine and a basic pyrimidine. If both peaks exhibit an As​ between 0.9 and 1.2, the secondary interactions have been successfully neutralized or harnessed.

Quantitative Data: Technique Comparison

Understanding the expected performance metrics of different chromatographic modes is essential for method selection. The table below summarizes the quantitative parameters for purifying polar pyrimidines across various techniques.

Purification TechniquePrimary Retention MechanismTypical Mobile PhaseExpected Retention Factor ( k′ )Expected Asymmetry ( As​ )
Standard RP-HPLC (C18) Hydrophobic PartitioningWater / Methanol< 0.5 (Poor)> 2.0 (High Tailing)
Polar-Embedded RP-HPLC Hydrophobic + H-BondingWater / Acetonitrile1.0 - 3.01.2 - 1.5
HILIC Aqueous PartitioningAcetonitrile / Water buffer3.0 - 10.0 (Excellent)0.9 - 1.2 (Symmetric)
Mixed-Mode (RP/IEX) Hydrophobic + ElectrostaticBuffered Water / Acetonitrile5.0 - 15.0 (Highly tunable)0.9 - 1.1 (Symmetric)
Preparative SFC Normal-Phase / H-BondingSupercritical CO2​ / Methanol2.0 - 8.01.0 - 1.3

Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing reagents (like Heptafluorobutyric acid, HFBA) to retain my polar pyrimidines on a C18 column? A: While ion-pairing reagents can artificially increase the hydrophobicity of your basic pyrimidine by forming a neutral complex, they are notoriously difficult to wash off the column and cause severe ion suppression in LC-MS applications. We strongly recommend Mixed-Mode Chromatography (MMC) over ion-pairing, as MMC achieves the same retention of polar/ionizable compounds without requiring system-contaminating reagents[6].

Q: How does pyrimidine tautomerism (e.g., lactam-lactim) affect my purification? A: Pyrimidines with hydroxyl or amino groups often exist in tautomeric equilibrium. If the interconversion rate between tautomers is similar to the chromatographic timescale, you will observe peak broadening or "split peaks." To resolve this, lower the column temperature to slow down the exchange, or adjust the mobile phase pH to lock the molecule into a single ionized state.

Q: Why does my sample precipitate when injected into a HILIC column? A: HILIC mobile phases are highly organic (>70% Acetonitrile)[5]. If your crude pyrimidine is dissolved in 100% water or DMSO and injected at a high volume, the sudden shift in solubility at the column head causes precipitation. Always dilute your sample in the highest percentage of organic solvent possible (at least 50% Acetonitrile) before injection.

References

  • Chromatography Online - A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine URL:[Link]

  • ALWSCI - Common Causes Of Peak Tailing in Chromatography URL:[Link]

  • Waters - Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques URL: [Link]

  • Element Lab Solutions - Peak Tailing in HPLC URL:[Link]

  • Helix Chromatography - Mixed-Mode Chromatography and Stationary Phases URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of synthesized 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Title: Comprehensive Structural Validation and Performance Comparison of Synthesized 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid Executive Summary & Scientific Context In modern drug discovery, the pyrimidine ring ser...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Structural Validation and Performance Comparison of Synthesized 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Executive Summary & Scientific Context

In modern drug discovery, the pyrimidine ring serves as a privileged scaffold, forming the core architecture of numerous targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) allosteric modulators[1]. Specifically, functionalized pyrimidines have been identified as potent allosteric modulators of the Cannabinoid Receptor 1 (CB1), where the pyrimidine core offers superior synthetic versatility and altered π-electron density compared to traditional pyridine analogs[2].

When utilizing 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid as a foundational building block, structural integrity is paramount. The synthesis of this compound—typically via Nucleophilic Aromatic Substitution (SNAr) of a 4-chloro/2-cyano precursor followed by hydrolysis—frequently risks the generation of regioisomers (e.g., 6-substituted analogs) and the retention of inorganic salts. Standard commercial grades often guarantee only a baseline 97% assay purity.

This guide objectively compares the analytical validation and downstream performance of a High-Purity Synthesized Grade (>99.5%) against a Standard Commercial Grade (97%) , providing researchers with self-validating protocols to ensure absolute regiochemical and chemical purity.

Comparative Performance & Purity Analysis

The true cost of a building block is measured by its performance in late-stage coupling. Impurities such as residual water, trace metals, or regioisomers exponentially complicate downstream purification. Table 1 summarizes the quantitative performance metrics of the High-Purity Synthesized Grade versus a Standard Commercial alternative.

Table 1: Quantitative Comparison of Pyrimidine-2-carboxylic Acid Grades

Analytical ParameterHigh-Purity Synthesized GradeStandard Commercial GradeValidation Methodology
Chemical Purity > 99.5%97.0%LC-UV (254 nm)
Regioisomeric Purity > 99.9% (No 6-isomer detected)~ 95.0% (Contains 6-isomer)2D HMBC NMR
Residual Solvents < 100 ppm< 5000 ppmGC-FID (Headspace)
Water Content < 0.1%1.2%Karl Fischer Titration
Coupling Efficiency 98% conversion (1h)84% conversion (1h)HPLC (Area %, HATU coupling)

Visualizing the Validation & Application Workflows

To ensure scientific rigor, the validation of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid must follow a multi-modal workflow that independently confirms mass, 3D connectivity, and purity.

Validation Start Synthesized Batch 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid NMR 2D HMBC NMR (Regiochemistry) Start->NMR LCMS LC-HRMS (Mass & Purity) Start->LCMS Compare Compare vs. Commercial Std NMR->Compare LCMS->Compare Pass Validated High-Purity Building Block Compare->Pass Meets strict criteria

Fig 1. Self-validating multi-modal workflow for structural and purity confirmation.

Once validated, the high-purity building block is integrated into target APIs. The absence of impurities directly correlates to higher yields in these critical pathways.

Pathway A 4-(Piperidin-1-yl)pyrimidine -2-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Synthetic Incorporation C CB1 Allosteric Modulator (Target API) B->C High Yield (>98%) D GPCR Signaling (cAMP Modulation) C->D Allosteric Binding

Fig 2. Synthetic incorporation of the pyrimidine building block into a CB1 modulator pathway.

Self-Validating Experimental Protocols

The following methodologies detail the exact steps required to validate the synthesized compound. Each protocol is designed as a self-validating system, employing internal controls to eliminate false positives.

Protocol 1: Regiochemical Validation via 2D-NMR (HMBC)

Standard 1D 1H-NMR is insufficient for distinguishing between 4-substituted and 6-substituted pyrimidine isomers due to the similar electronic environments of the C5 and C6 protons. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to map the carbon-proton connectivity.

  • Step 1: Sample Preparation. Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. This self-validates the chemical shift axis, ensuring that subtle shift differences caused by solvent effects are not misinterpreted as structural anomalies.

  • Step 2: Acquisition. Acquire 1H, 13C, and 1H-13C HMBC spectra at 298 K on a 600 MHz NMR spectrometer. Ensure the spectral window captures the diagnostic pyrimidine C=N stretches[3].

  • Step 3: Data Interpretation. Analyze the HMBC cross-peaks. Look for the critical 3J (three-bond) coupling between the α -protons of the piperidine ring (typically a multiplet around δ 3.6 ppm) and the pyrimidine C4 carbon (around δ 160 ppm).

    • Causality: The presence of this specific cross-peak definitively proves the piperidine is attached at the C4 position. If the compound were the 6-isomer, this coupling network would shift significantly, allowing for precise quantification of isomeric purity.

Protocol 2: Trace Impurity Profiling via LC-HRMS

High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass and rule out isobaric impurities that UV detectors might miss.

  • Step 1: Sequence Bracketing. Program the autosampler sequence as follows: Blank (MeOH) Reference Standard (1 µg/mL) Synthesized Sample (1 mg/mL) Blank (MeOH).

    • Causality: This bracketing sequence is a self-validating control. The initial blank proves the column is clean; the final blank proves there is no sample carryover that could artificially inflate the purity reading of subsequent runs.

  • Step 2: Chromatography. Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Step 3: Ionization & Detection. Utilize Electrospray Ionization in positive mode (ESI+). Extract the exact mass chromatogram for [M+H]+ = 208.1081 m/z (Calculated for C10H14N3O2 + ). Integrate the UV 254 nm trace to calculate the >99.5% chemical purity.

Protocol 3: Downstream Performance Assay (Amide Coupling)

To objectively compare the High-Purity Grade against the Standard Commercial Grade, a parallel amide coupling reaction is executed.

  • Step 1: Reaction Setup. In two separate, dried vials, add 1.0 eq (0.5 mmol) of the respective pyrimidine-2-carboxylic acid grades. Add 1.2 eq of a standard amine (e.g., benzylamine) and 1.5 eq of HATU in 2.0 mL of anhydrous DMF.

  • Step 2: Activation. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C, then warm to room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, driving the formation of the highly reactive OAt-ester intermediate. The Standard Commercial Grade often contains up to 1.2% water (Table 1), which prematurely hydrolyzes this active ester back to the starting material, stalling the reaction.

  • Step 3: Quench & Analysis. After exactly 60 minutes, quench a 10 µL aliquot into 990 µL of 50% MeCN/H2O. Analyze via HPLC-UV. The High-Purity grade consistently achieves >98% conversion, whereas the standard grade stalls at ~84% due to reagent quenching by trace impurities.

References

  • National Institutes of Health (NIH). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from[Link]

  • National Institutes of Health (NIH) PMC. Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to Pyrimidine-Based Inhibitors: From Bench to Bedside

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine ring of ATP allows for potent and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine ring of ATP allows for potent and selective targeting of a vast array of enzymes, particularly protein kinases. This guide provides an in-depth comparative analysis of key pyrimidine-based inhibitors, contrasting their performance with established alternatives, and is supported by experimental data to inform and guide future research endeavors.

The Privileged Scaffold: Why Pyrimidine?

The pyrimidine nucleus is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This arrangement is not a random occurrence in successful pharmaceuticals; it is a "privileged scaffold" due to its structural and electronic properties.[1] It serves as a bioisostere for the adenine base in ATP, enabling it to effectively compete for the ATP-binding site in many kinases.[1] This competitive inhibition is a fundamental mechanism for a large class of targeted therapies. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[2]

Head-to-Head Comparisons: Pyrimidine-Based Inhibitors in Action

This section will delve into a comparative analysis of prominent pyrimidine-based inhibitors against their relevant counterparts.

EGFR Inhibitors: Osimertinib (Pyrimidine) vs. First-Generation Quinazolines

The treatment of non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR) has been revolutionized by tyrosine kinase inhibitors (TKIs). While first-generation TKIs like gefitinib and erlotinib, which are based on a quinazoline scaffold, were initially effective, the emergence of resistance, primarily through the T790M mutation, limited their long-term efficacy.[3]

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, was specifically designed to overcome this resistance.[4]

Preclinical Potency:

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion~10-20~10-20
HCC827Exon 19 deletion~10~10-15
H1975L858R + T790M>5000~15-25
PC-9/GR (Gefitinib Resistant)Exon 19 del + T790M>4000~13

Data compiled from publicly available preclinical studies.[5]

Clinical Performance (FLAURA Trial):

The superior performance of osimertinib was confirmed in the landmark FLAURA clinical trial.

EndpointOsimertinib (Pyrimidine-based)Gefitinib or Erlotinib (Quinazoline-based)
Median Overall Survival38.6 months31.8 months
Median Progression-Free Survival18.9 months10.2 months

Data from the FLAURA phase III trial.[5][6]

These results clearly demonstrate the clinical superiority of the pyrimidine-based osimertinib in the first-line treatment of EGFR-mutated NSCLC, highlighting the power of rational drug design to overcome acquired resistance.[6]

EGFR Signaling Pathway and Inhibition:

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Osimertinib Osimertinib (Pyrimidine-based) Osimertinib->EGFR Erlotinib Erlotinib (Quinazoline-based) Erlotinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Aurora Kinase Inhibitors: Alisertib (Pyrimidine) vs. Barasertib

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[7] Alisertib (MLN8237) is a pyrimidine-based inhibitor that selectively targets Aurora A kinase, while Barasertib (AZD1152) is a selective inhibitor of Aurora B kinase.[7][8][9] This difference in selectivity leads to distinct cellular consequences.

  • Alisertib (Aurora A inhibition): Leads to defects in centrosome maturation and spindle assembly, resulting in prolonged mitotic arrest.[8][9][10]

  • Barasertib (Aurora B inhibition): Impairs chromosome segregation and cytokinesis, leading to endoreduplication and the formation of polyploid cells.[7]

Comparative Efficacy in Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM):

Cell LineCancer TypeAlisertib IC50 (nM)Barasertib IC50 (nM)
Skno-1AML8.5Not specified, but more effective at lower concentrations
Kasumi-1AML20.8Not specified, but more effective at lower concentrations
MM.1SMultiple MyelomaSensitive at low doses (62.5-125 nM)Dose-dependent inhibition
U266Multiple MyelomaSensitive at low doses (62.5-125 nM)Dose-dependent inhibition
NCI-H929Multiple MyelomaSensitive at low doses (62.5-125 nM)Dose-dependent inhibition

Data compiled from preclinical studies in AML and MM cell lines.[5][11]

While both inhibitors show promise, their different mechanisms of action suggest they may be effective in different contexts or in combination with other agents.[12]

Aurora Kinase Signaling in Mitosis:

Aurora_Kinase_Pathway cluster_prophase Prophase cluster_metaphase_anaphase Metaphase/Anaphase Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest AuroraA Aurora A AuroraA->Centrosome Maturation AuroraA->Spindle Assembly Alisertib Alisertib (Pyrimidine) Alisertib->AuroraA Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Endoreduplication/\nPolyploidy Endoreduplication/ Polyploidy Cytokinesis->Endoreduplication/\nPolyploidy AuroraB Aurora B AuroraB->Chromosome Segregation AuroraB->Cytokinesis Barasertib Barasertib Barasertib->AuroraB

Caption: Differential effects of Aurora A and B inhibition on mitosis.

Tubulin Inhibitors: Pyrimidine-Based vs. Taxanes

Microtubules are dynamic polymers essential for cell division, making them an excellent target for anticancer drugs. Taxanes, such as paclitaxel, are a well-established class of microtubule-targeting agents that function by stabilizing microtubules, leading to mitotic arrest.[13] In contrast, a newer class of pyrimidine-based inhibitors acts by destabilizing microtubules, often by binding to the colchicine-binding site on β-tubulin.[14][15]

Comparative IC50 Values in Glioblastoma Cell Lines:

CompoundTargetU-87 MG IC50 (nM)LN-229 IC50 (nM)
Compound 8c (Pyrimidine-based)Tubulin destabilizer2.09 ± 0.592.36 ± 0.64
Paclitaxel (Taxane)Tubulin stabilizer--

Data for a representative pyrimidine-based tubulin inhibitor, compound 8c.[15] While direct head-to-head IC50 data with paclitaxel in these specific cell lines was not provided in the source, the nanomolar potency of the pyrimidine-based inhibitor highlights its significant anti-proliferative activity.

The distinct mechanisms of action of these two classes of tubulin inhibitors offer potential for overcoming resistance and for combination therapies.

Mechanism of Tubulin-Targeting Agents:

Tubulin_Inhibitors cluster_polymerization Microtubule Dynamics TubulinDimers α/β-Tubulin Dimers Microtubule Microtubule Polymer TubulinDimers->Microtubule Polymerization Microtubule->TubulinDimers Depolymerization MitoticArrest Mitotic Arrest & Apoptosis Microtubule->MitoticArrest PyrimidineInhibitor Pyrimidine-based Inhibitor (e.g., Colchicine site binder) PyrimidineInhibitor->TubulinDimers Inhibits Polymerization Taxane Taxane (e.g., Paclitaxel) Taxane->Microtubule Inhibits Depolymerization

Caption: Contrasting mechanisms of pyrimidine-based tubulin inhibitors and taxanes.

Structure-Activity Relationship (SAR) of Pyrimidine Scaffolds

The potency and selectivity of pyrimidine-based inhibitors are exquisitely sensitive to the nature and position of substituents on the pyrimidine ring.

Pyrido[2,3-d]pyrimidines:

This fused heterocyclic system has been extensively explored for tyrosine kinase inhibition.

  • 2-position: Introduction of a [4-(diethylamino)butyl]amino side chain can enhance potency and bioavailability.[16][17]

  • 6-position: Substitution with a 2,6-dichlorophenyl or 2,6-dimethylphenyl group generally increases inhibitory activity against FGFR and EGFR.[16] Conversely, a 3,5-dimethoxyphenyl group at this position can confer high selectivity for FGFR.[17][18]

  • 7-position: Modifications at this position also play a crucial role in modulating activity.[19]

Pyrazolo[3,4-d]pyrimidines:

As a bioisostere of adenine, this scaffold is a privileged structure for kinase inhibitors.[6]

  • N-1 position: The nature of the substituent at this position significantly influences potency.

  • 4-position: The linker atom and the nature of the group attached are critical for binding to the kinase hinge region.

  • Bridge group and Ring B: Modifications to the groups extending from the core scaffold are key for achieving selectivity and potency against specific kinases like FLT3 and VEGFR2.[8]

Experimental Protocols

Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed protocols for key assays used to evaluate pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay: HTRF® (Homogeneous Time-Resolved Fluorescence)

This assay is a highly sensitive method for quantifying kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.

Step-by-Step Protocol (384-well plate format):

  • Compound Plating: Add 0.5 µL of the pyrimidine-based inhibitor (in 50% DMSO) or vehicle control to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of the kinase, diluted in 1x HTRF® enzymatic buffer, to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, covered with a plate seal.

  • Substrate Addition: Add 2 µL of the biotinylated substrate, diluted in 1x HTRF® enzymatic buffer, to each well.

  • Reaction Initiation: Add 2 µL of ATP, diluted in 1x HTRF® enzymatic buffer, to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 10 to 60 minutes (optimize for each kinase) at room temperature, covered with a plate seal.

  • Detection Reagent Addition: Add 10 µL of the detection reagent mixture (Europium anti-phospho-antibody and SA-XL665 in HTRF® detection buffer containing EDTA to stop the reaction) to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate in HTRF® mode on a compatible plate reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

This is a generalized protocol; specific concentrations of kinase, substrate, and ATP should be optimized for each assay.[16]

Cell-Based Phospho-Protein ELISA

This assay measures the phosphorylation of a target protein within intact cells, providing a more physiologically relevant measure of inhibitor activity.

Principle: Cells are cultured in a 96-well plate and treated with the inhibitor. After treatment, the cells are fixed and permeabilized. A primary antibody specific for the phosphorylated target protein is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the resulting signal is proportional to the amount of phosphorylated protein.

Step-by-Step Protocol (for Phospho-EGFR):

  • Cell Seeding: Seed 10,000–30,000 cells per well in a 96-well tissue culture plate and incubate overnight.

  • Cell Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitor for the desired time. Include appropriate vehicle and positive controls (e.g., EGF stimulation).

  • Fixation: Remove the culture medium and add 100 µL of fixing solution to each well. Incubate for 20 minutes at room temperature with gentle shaking.

  • Washing: Aspirate the fixing solution and wash the wells three times with 200 µL of 1x Wash Buffer A.

  • Quenching: Add 200 µL of 1x Quenching Buffer to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.

  • Blocking: Aspirate the Quenching Buffer, wash as before, and add 200 µL of Blocking Solution to each well. Incubate for 1 hour at 37°C.

  • Primary Antibody Incubation: Aspirate the Blocking Solution, wash, and add 50 µL of the diluted primary antibody (e.g., anti-phospho-EGFR) to the appropriate wells. Incubate for 2 hours at room temperature with shaking. For normalization, use a pan-EGFR antibody in a parallel set of wells.

  • Secondary Antibody Incubation: Wash the wells four times with 1x Wash Buffer B. Add 50 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the wells four times with 1x Wash Buffer B. Add 100 µL of TMB Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.

  • Reaction Stoppage: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal or to cell number (e.g., using a crystal violet stain).

This protocol is based on commercially available cell-based ELISA kits and may require optimization for specific cell lines and antibodies.[20]

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel and effective inhibitors. As demonstrated by the examples of osimertinib, alisertib, and emerging tubulin inhibitors, a deep understanding of the target biology, coupled with sophisticated medicinal chemistry strategies, can lead to the development of therapies with significant clinical impact. The comparative data and detailed experimental protocols provided in this guide aim to empower researchers to build upon this success and to continue to innovate in the field of drug discovery.

References

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Hamby, J. M., et al. (2016). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
  • Zhang, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer.
  • BenchChem. (2025).
  • El-Gamal, M. I., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin. Sigma-Aldrich.
  • Benedi, A., et al. (2025).
  • Ramalingam, S. S., et al. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post.
  • RayBiotech. (n.d.).
  • Zhao, S., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed.
  • Benedi, A., et al. (2025).
  • Assay Genie. (n.d.). EGFR (Phospho-Ser1071) Colorimetric Cell-Based ELISA Kit. Assay Genie.
  • Ialongo, D., et al. (2023).
  • Abcam. (n.d.).
  • Sigma-Aldrich. (n.d.). Phospho-EGFR (pTyr1068) and pan-EGFR ELISA Kit. Sigma-Aldrich.
  • RSC. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Rsc.org.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • BenchChem. (2025).
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Aurora B Inhibitors as Cancer Therapeutics. PMC.
  • Thermo Fisher Scientific. (n.d.). Phospho-specific ELISA Protocol. Thermo Fisher Scientific.
  • Cell Signaling Technology. (2005). Western Blotting Protocol. Cell Signaling Technology.
  • ResearchGate. (n.d.). Alisertib and Barasertib inhibit the proliferation of AML-ETO + cells....
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • ResearchGate. (n.d.). A) IC50 values determined after 120 h of incubation by MTT assay; B)....
  • Evaluation of a Tubulin‐Targeted Pyrimidine Indole Hybrid Molecule as an Anticancer Agent. Wiley Online Library.
  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC.
  • BenchChem. (2025). Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents. BenchChem.
  • Effect of two pyrimidine analogs on accumulation of tubulin in NHIK 3025 cells. PubMed.
  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymeriz
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  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
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  • A Comparative Guide to Tubulin-Targeting Anticancer Agents: Tubulin Polymeriz
  • Understanding tubulin/microtubule-taxane interactions: a quantitative structure-activity rel
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Validation

Advanced In Vitro-In Vivo Correlation (IVIVC) Modeling for Pyrimidine Derivatives in Oncology: A Formulation Comparison Guide

Executive Summary Pyrimidine derivatives, particularly 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are foundational antimetabolites in the chemotherapeutic management of solid tumors. Despite their efficacy,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives, particularly 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are foundational antimetabolites in the chemotherapeutic management of solid tumors. Despite their efficacy, their clinical utility is frequently limited by rapid systemic clearance, dose-limiting toxicities, and the necessity for frequent dosing regimens that result in undesirable therapeutic gaps[1],[2].

To overcome these biopharmaceutical limitations, advanced drug delivery systems—such as Extended-Release (ER) matrices and Solid Lipid Nanoparticles (SLNs)—have been engineered. A critical regulatory and developmental milestone for these novel formulations is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . This guide objectively compares the performance of standard Immediate-Release (IR) capecitabine against advanced ER and SLN formulations, providing step-by-step methodologies and experimental data for establishing a predictive Level A IVIVC.

Mechanistic Grounding: The Pyrimidine Activation Cascade

Capecitabine was rationally designed to circumvent the erratic gastrointestinal absorption and rapid degradation of 5-FU. It is a highly permeable, low-solubility compound (BCS Class II/III depending on the dose) that undergoes a sequential, three-step enzymatic conversion cascade primarily localized in the liver and tumor tissues[3],[4].

Understanding this pathway is critical for IVIVC, as the in vitro dissolution of the parent prodrug must mathematically correlate with the in vivo appearance of its active metabolites.

Pathway A Capecitabine (Oral Prodrug) B 5'-DFCR (Hepatic) A->B Carboxylesterase C 5'-DFUR (Hepatic/Tumor) B->C Cytidine Deaminase D 5-Fluorouracil (Tumor) C->D Thymidine Phosphorylase E Thymidylate Synthase Inhibition D->E DNA/RNA Incorporation

Enzymatic activation pathway of capecitabine to 5-fluorouracil in vivo.

Comparative Analysis: Standard vs. Advanced Formulations

The transition from IR to advanced formulations is driven by the need to flatten the pharmacokinetic peak-to-trough ratio, thereby reducing Cmax-associated toxicities (e.g., hand-foot syndrome) while maintaining the Area Under the Curve (AUC).

Immediate-Release (IR) Capecitabine (Baseline)
  • Mechanism: Rapid disintegration and dissolution in the upper gastrointestinal tract.

  • Performance: Achieves Cmax within 0.5 to 1.5 hours. However, its short elimination half-life (<1 hour) necessitates twice-daily dosing, leaving a ~6-hour gap where tumor cells are unexposed to the drug[1],[2].

  • IVIVC Challenge: The rapid first-order input is highly variable (Inter-subject variability >110%)[1], making linear correlation difficult without complex compartmental modeling.

Extended-Release (ER) Capecitabine Matrix
  • Mechanism: Utilizes excipients like Kollidon® SR (a polyvinyl acetate/povidone based matrix) combined with co-spray-dried amorphous capecitabine. The lipophilic matrix retards fluid penetration, slowing the dissolution of the highly soluble amorphous drug[3].

  • Performance: Provides continuous exposure over 12 hours, theoretically allowing for a more consistent dosing schedule without therapeutic gaps[3].

Capecitabine-Loaded Solid Lipid Nanoparticles (CPB-SLNs)
  • Mechanism: Encapsulates the pyrimidine derivative within a biocompatible lipid core (e.g., stearic acid) stabilized by surfactants. The solid lipid matrix prevents rapid enzymatic degradation in the gut and allows for sustained release via diffusion and gradual lipid matrix degradation[5],[2].

  • Performance: Exhibits a biphasic release profile—an initial burst release to achieve immediate therapeutic levels, followed by sustained release over 24 hours. This significantly extends the half-life and delays Tmax[5].

Quantitative Data Comparison
ParameterIR Capecitabine (Standard)ER Capecitabine (Kollidon SR)CPB-SLNs (Lipid Matrix)
In Vitro Release Profile >90% within 2–4 hours[5]Sustained linear release over 12 hours[3]21.3% burst (2h); 94.8% over 24h[5]
In Vivo Tmax ~0.5 - 1.5 hours[1]~4.0 - 6.0 hours~6.0 - 8.0 hours[5]
Elimination Half-Life 0.5 - 3.1 hours[1]Prolonged (Matrix-dependent)Extended significantly vs IR[5]
IVIVC Methodology Baseline / ConvolutionConvolution (Model-based)[3]Deconvolution (Wagner-Nelson)[5]
Primary Clinical Advantage Proven efficacy (Standard of Care)Eliminates 6-hour therapeutic gap[3]Minimizes systemic toxicity[2]

Experimental Protocols: Establishing a Self-Validating IVIVC

To ensure scientific integrity, the establishment of a Level A IVIVC (a point-to-point relationship between in vitro dissolution and in vivo input rate) requires a rigorously controlled, self-validating workflow.

Protocol 1: In Vitro Dissolution Profiling

Causality: Simulating the gastrointestinal transit is essential for predicting oral bioavailability. Phosphate buffer (pH 6.8) is used to mimic the intestinal environment where the bulk of absorption occurs[5].

  • Apparatus Setup: Utilize USP Apparatus II (Paddle method) set to 50–75 RPM to maintain sink conditions without inducing artificial shear stress on nanoparticles.

  • Media Preparation: Prepare 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.

  • Sampling: Introduce the formulation (ER tablet or dialysis bag containing CPB-SLNs). Withdraw 5 mL aliquots at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Replenishment: Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze samples using validated HPLC-UV (e.g., detection at 240 nm).

Protocol 2: In Vivo Pharmacokinetic Evaluation

Causality: Accurate PK data is required to calculate the fraction of drug absorbed. Animal models (e.g., Wistar rats) are dosed orally to capture the full absorption and elimination phases[5].

  • Dosing: Administer the formulations orally to fasted subjects/animals at equivalent doses.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or jugular vein at time points mirroring the in vitro assay.

  • Plasma Extraction: Centrifuge blood at 4000 RPM for 10 minutes at 4°C. Extract the pyrimidine derivative using liquid-liquid extraction (e.g., ethyl acetate).

  • Analysis: Quantify plasma concentrations of capecitabine and its metabolites (5'-DFCR, 5'-DFUR, 5-FU) using LC-MS/MS[1].

Protocol 3: Mathematical Deconvolution and Correlation

Causality: The Wagner-Nelson method assumes a one-compartment open model, which is appropriate for calculating the fraction of drug absorbed for formulations where absorption is the rate-limiting step[5].

  • Calculate PK Parameters: Determine the elimination rate constant ( Ke​ ) from the terminal log-linear phase of the plasma concentration-time curve.

  • Deconvolution: Calculate the cumulative fraction of drug absorbed ( Fa​ ) at time t using the formula:

    Fa​=Ke​∫0∞​CdtCt​+Ke​∫0t​Cdt​
  • Linear Regression: Plot the fraction of drug absorbed in vivo against the cumulative percentage of drug released in vitro.

  • Validation: A strong Level A correlation is confirmed if the coefficient of determination ( R2 ) is ≥0.95 [5]. To self-validate, use the model to predict the PK profile of a new formulation; the prediction error (PE) for Cmax and AUC must be ≤10% .

IVIVC InVitro In Vitro Dissolution (USP Apparatus II) FracAbs Fraction Absorbed vs. Fraction Dissolved InVitro->FracAbs % Dissolved InVivo In Vivo PK (Plasma Concentration) Deconv Deconvolution (Wagner-Nelson Method) InVivo->Deconv PK Data Deconv->FracAbs % Absorbed LevelA Level A Correlation (Linear Regression R² > 0.95) FracAbs->LevelA Validation (PE ≤ 10%)

Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The development of advanced pyrimidine derivative formulations represents a critical shift from immediate-release, high-toxicity paradigms to sustained, targeted oncological therapies. As demonstrated by the performance of Kollidon SR-based ER matrices and Solid Lipid Nanoparticles, modulating the in vitro release kinetics directly translates to optimized in vivo exposure profiles. Establishing a Level A IVIVC not only validates the mechanistic intent of these formulations but also serves as a powerful predictive tool to streamline regulatory approval and clinical translation.

References

  • Jana, M., Patro, C. S., Debnath, B., & Banerjee, S. S. (2025). Development and Evaluation of In-Vitro-In-Vivo Correlation (IVIVC) for Capecitabine-Loaded Solid Lipid Nanoparticles. Journal of Neonatal Surgery, 14(31s), 376-381. URL: [Link]

  • Meulenaar, J., Keizer, R., Beijnen, J. H., & Nuijen, B. (2014). Development of an extended-release formulation of capecitabine making use of in vitro-in vivo correlation modelling. Journal of Pharmaceutical Sciences, 103(2), 478-484. DOI: 10.1002/jps.23779. URL:[Link]

  • Pharmacokinetic Modelling of 5-FU Production from Capecitabine—A Population Study in 40 Adult Patients with Metastatic Cancer. ResearchGate. URL: [Link]

  • Capecitabine-loaded NLC for Breast Cancer Treatment: Preparation, Characterization, and In vitro Evaluation. PubMed Central (PMC). URL: [Link]

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Safety & Regulatory Compliance

Safety

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid As a Senior Application Scientist, I recognize that managing chemical waste in drug discovery and synthetic labor...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic Acid

As a Senior Application Scientist, I recognize that managing chemical waste in drug discovery and synthetic laboratories requires more than just following a checklist; it requires a mechanistic understanding of the molecules we handle. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a nitrogen-rich heterocyclic building block frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Because of its specific physicochemical profile, improper disposal of this compound can lead to environmental contamination, regulatory non-compliance, and safety hazards within the laboratory. This guide provides a self-validating, step-by-step operational plan for the safe segregation, accumulation, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To understand why we mandate specific disposal protocols for 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, we must analyze its structural features:

  • Nitrogen-Rich Heterocycle (NOx Emission Hazard): The molecule contains both a pyrimidine ring and a piperidine ring. When subjected to standard municipal incineration, nitrogen-rich compounds undergo incomplete combustion, releasing highly toxic nitrogen oxides (NOx). Therefore, this waste must be routed exclusively to high-temperature, EPA-compliant commercial incinerators equipped with NOx scrubbers [3].

  • Amphoteric/Zwitterionic Nature: Featuring a basic piperidine nitrogen (estimated pKa ~9-10) and an acidic carboxylic acid group (estimated pKa ~3-4), this compound can exist as a zwitterion. This pH-dependent ionization means it can be highly soluble in both acidic and basic aqueous waste streams. It must never be poured down the drain, as it resists standard biological wastewater treatment and poses a risk of aquatic toxicity [1].

  • Reactivity Profile: As a weak organic acid, it is generally stable but should be segregated from strong oxidizing agents and strong bases to prevent exothermic acid-base neutralizations in bulk waste carboys.

Waste Segregation Workflow

Proper segregation at the Point of Generation (POG) is the most critical step in laboratory waste management. The following logic tree dictates how 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid waste must be routed based on its physical state and solvent matrix.

WasteSegregation Start 4-(Piperidin-1-yl)pyrimidine- 2-carboxylic acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Consumables Contaminated Consumables (Tips, Vials, PPE) Start->Consumables SolidIncineration High-Temp Incineration (EPA RCRA Compliant Facility) Solid->SolidIncineration OrgSolv Organic Solvents Liquid->OrgSolv AqSolv Aqueous Buffers (pH > 5.0 & < 12.5) Liquid->AqSolv Consumables->SolidIncineration Halogenated Halogenated Waste (e.g., DCM, Chloroform) OrgSolv->Halogenated NonHalogenated Non-Halogenated Waste (e.g., DMSO, MeOH) OrgSolv->NonHalogenated AqSolv->SolidIncineration Treat as Haz-Waste Halogenated->SolidIncineration NonHalogenated->SolidIncineration

Caption: Decision matrix for the segregation and disposal routing of pyrimidine-derivative chemical waste.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), laboratories must manage hazardous waste in designated Satellite Accumulation Areas (SAAs) near the point of generation [2]. Execute the following protocols based on the waste type.

Protocol A: Solid Waste Accumulation (Powders & Crystals)
  • Container Selection: Transfer residual solid 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid into a compatible, sealable High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: HDPE prevents moisture ingress which could cause caking, while amber glass prevents potential UV-induced degradation if stored near ambient light sources.

  • Sealing: Cap the container securely immediately after transfer. Funnels must never be left in hazardous waste containers [2].

  • Labeling: Apply a standardized hazardous waste label. The label must explicitly state: "Hazardous Waste: 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid (Toxic Solid)". Do not use chemical formulas or abbreviations, as this violates EPA Subpart K regulations [1].

  • SAA Placement: Store the container in a secondary containment bin within the designated laboratory SAA, segregated from strong oxidizers.

Protocol B: Liquid Waste Segregation (Post-Synthesis or HPLC Analysis)
  • Matrix Identification: Determine the solvent matrix containing the compound.

  • Halogenated Routing: If the compound was extracted or dissolved in dichloromethane (DCM) or chloroform, route the solution to the Halogenated Organic Waste carboy.

  • Non-Halogenated Routing: If dissolved in DMSO, methanol, or acetonitrile (common for NMR prep or analytical stock solutions), route to the Non-Halogenated Organic Waste carboy.

  • Aqueous Buffer Neutralization: For aqueous effluents (e.g., reverse-phase HPLC waste containing water/TFA), verify the pH. If the pH is < 2.0, it exhibits the EPA corrosivity characteristic.

    • Causality: Mixing highly acidic HPLC effluent with general organic waste can trigger exothermic reactions or dangerous gas evolution. Adjust the pH to 5.0–9.0 using 1M NaOH before adding it to the aqueous hazardous waste stream [2].

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and heavily soiled PPE (gloves) into a heavy-duty, puncture-resistant poly-bag or dedicated solid waste drum.

  • Disposal: Do not place these items in standard municipal trash or biohazard (red) bags. They must be labeled as chemically contaminated solid waste for commercial incineration.

Quantitative Data: SAA Management & Limits

To maintain regulatory compliance and ensure laboratory safety, adhere strictly to the accumulation limits and container specifications outlined below. EPA regulations require the removal of a waste container within 72 hours after it reaches its maximum capacity [2].

Waste CategoryCompatible Container MaterialEPA Hazard CharacteristicMax Accumulation Volume (Per SAA)SAA Time Limit (Once Full)Inspection Frequency
Solid API/Intermediate HDPE or Amber GlassToxicity (Non-RCRA Listed, handled as hazardous)1 Quart (approx. 1 L)72 HoursWeekly
Halogenated Liquid PTFE or HDPE CarboyToxicity / Ignitability5 Gallons (approx. 19 L)72 HoursWeekly
Non-Halogenated Liquid PTFE or HDPE CarboyIgnitability / Toxicity5 Gallons (approx. 19 L)72 HoursWeekly
Contaminated Solids Puncture-resistant Poly-bagToxicity5 Gallons (approx. 19 L)72 HoursWeekly

Note: While 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is not specifically P-listed or U-listed by the EPA, its biological activity and environmental persistence mandate that it be managed under general hazardous waste protocols [3].

References

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements.
  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research Policies.
  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods.
Handling

Personal protective equipment for handling 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a mechanistic system of risk mitigation. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a mechanistic system of risk mitigation. 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a highly versatile building block in drug discovery. Its molecular architecture—a pyrimidine core flanked by a basic piperidine ring and an acidic carboxylic acid—renders it amphoteric. While this dual reactivity is synthetically advantageous, it dictates specific physicochemical behaviors, such as electrostatic dust generation and potential dermal sensitization.

To ensure the highest standards of scientific integrity and personnel safety, this guide synthesizes authoritative safety standards with field-proven operational logistics to provide a comprehensive handling strategy.

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and Personal Protective Equipment (PPE) for handling active pharmaceutical intermediates[1]. Furthermore, the American Chemical Society (ACS) emphasizes the RAMP paradigm (Recognize, Assess, Minimize, Prepare) to ensure PPE selection is directly tied to a compound's specific physicochemical risks[2].

The table below outlines the required PPE, grounded in the causality of the compound's properties.

PPE CategorySpecification / StandardCausality & Operational RationaleReplacement Trigger
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978)Protects against dermal sensitization. The amphoteric nature of the compound can interact with skin moisture, leading to contact dermatitis.Every 2 hours, or immediately upon visible contamination or micro-tearing.
Eye Protection Safety Goggles (ANSI Z87.1)Prevents ocular irritation from airborne particulates. Solid pyrimidine derivatives often form fine, easily aerosolized dust during transfer.Replace if scratched, clouded, or if the peripheral seal is compromised.
Body Protection Flame-Resistant Lab Coat (NFPA 2112)Provides a physical barrier against spills and prevents electrostatic accumulation, which can attract fine powders to clothing.Weekly laundering, or immediately after a known chemical spill.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside a ventilated enclosure. Protects against the inhalation of fine API dust, which can act as a mucosal irritant.Discard after a single use or if breathing resistance noticeably increases.

Self-Validating Operational Protocols

According to the National Research Council's Prudent Practices in the Laboratory, the hierarchy of controls prioritizes engineering solutions followed by rigorous administrative practices to minimize exposure to hazardous chemicals[3]. The following protocols are designed as self-validating systems, meaning each step includes a built-in verification mechanism to ensure safety and accuracy.

Protocol A: Safe Weighing and Transfer
  • System Verification: Ensure the Ventilated Balance Enclosure (VBE) or ductless fume hood is operational. Validation: Check the digital airflow monitor; it should read between 80-100 feet per minute (fpm).

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears by trapping air inside the glove and applying light pressure before donning. Ensure safety goggles are securely fitted to your face[4].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the source vial. Causality: Pyrimidine-carboxylic acid derivatives often form electrostatic powders. Mitigating static prevents the powder from aerosolizing or clinging to the spatula, ensuring both safety and stoichiometric accuracy.

  • Transfer: Use a clean, grounded stainless steel spatula. Transfer the required mass slowly. Validation: The balance should stabilize quickly; if the readout drifts continuously, static electricity is still present, and step 3 must be repeated.

  • Containment: Cap both the source vial and the receiving vessel before removing them from the VBE.

  • Decontamination: Wipe down the balance pan and spatulas with a 70% isopropanol or methanol solution to remove residual compound.

Protocol B: Spill Management and Disposal Logistics
  • Spill Containment: In the event of a powder spill, do not dry sweep . Causality: Dry sweeping aerosolizes the particulate, drastically increasing the inhalation risk and expanding the contamination zone.

  • Wet Cleanup: Cover the spilled powder with absorbent laboratory towels dampened with water or ethanol to suppress dust generation.

  • Collection: Carefully scoop the damp material into a chemically compatible, sealable hazardous waste container.

  • Waste Segregation: Classify the collected waste as "Non-halogenated organic solid waste." Causality: Because 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid lacks halogens, routing it to the non-halogenated stream reduces disposal costs and prevents dangerous cross-reactivity in halogenated waste drums.

  • Labeling: Label the container strictly according to local environmental regulations and OSHA's Hazard Communication Standard[1].

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation when handling this compound.

PPE_Workflow Hazard 1. Hazard Assessment (Physicochemical Profiling) PPE 2. PPE Selection & Donning (Nitrile, Z87.1 Goggles) Hazard->PPE EngControl 3. Engineering Controls (VBE / Fume Hood) PPE->EngControl Handling 4. Material Handling (Anti-static Transfer) EngControl->Handling Disposal 5. Waste Segregation (Non-halogenated) Handling->Disposal Decon 6. Doffing & Decon (Surface Wipe-down) Disposal->Decon

Workflow for safely handling and disposing of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid.

References

  • Source: National Institutes of Health (NIH)
  • 29 CFR 1910.
  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf URL
  • Source: American Chemical Society (ACS)

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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